Product packaging for 3-Nonanone, 2-nitro-(Cat. No.:CAS No. 85199-51-5)

3-Nonanone, 2-nitro-

Cat. No.: B15435612
CAS No.: 85199-51-5
M. Wt: 187.24 g/mol
InChI Key: NOFLDMILTFKEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nonanone, 2-nitro- is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nonanone, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nonanone, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B15435612 3-Nonanone, 2-nitro- CAS No. 85199-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85199-51-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-nitrononan-3-one

InChI

InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3

InChI Key

NOFLDMILTFKEIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Nitro-3-nonanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-nitro-3-nonanone from 3-nonanone. The document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and expected analytical data. The synthesis of α-nitro ketones is a valuable transformation in organic chemistry, as the nitro group can be further manipulated to introduce other functional groups or participate in various carbon-carbon bond-forming reactions.

Synthetic Pathway Overview

The synthesis of 2-nitro-3-nonanone from 3-nonanone can be effectively achieved through a two-step sequence involving the formation of a silyl enol ether intermediate, followed by nitration. This method offers good control over the regioselectivity of the nitration, favoring the less substituted α-carbon.

An alternative, though potentially less direct, method involves a Henry reaction to create an α-nitro alcohol, which is subsequently oxidized to the target α-nitro ketone.

This guide will focus on the silyl enol ether route due to its likely higher regioselectivity and milder reaction conditions.

Experimental Protocols

Step 1: Synthesis of 3-(trimethylsilyloxy)non-2-ene

This procedure outlines the formation of the kinetic silyl enol ether of 3-nonanone, which is the key intermediate for the regioselective nitration at the C2 position.

Materials:

  • 3-Nonanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of 3-nonanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Trimethylsilyl chloride (TMSCl) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 3-(trimethylsilyloxy)non-2-ene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitro-3-nonanone

This protocol describes the nitration of the silyl enol ether intermediate using tetranitromethane.

Materials:

  • 3-(trimethylsilyloxy)non-2-ene (from Step 1)

  • Tetranitromethane (TNM)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • A solution of 3-(trimethylsilyloxy)non-2-ene in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

  • A solution of tetranitromethane in anhydrous DCM is added dropwise to the cooled solution of the silyl enol ether. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction typically results in the formation of a colored solution which then fades.[1]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-nitro-3-nonanone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-nitro-3-nonanone. The yields are based on typical outcomes for similar reactions reported in the literature.[2]

ParameterValueReference
Step 1: Silyl Enol Ether Formation
Typical Yield85-95%General procedure for kinetic silyl enol ether formation.
Step 2: Nitration
Typical Yield70-85%Based on nitration of silyl enol ethers with TNM.[1]
Overall Yield 60-80%Calculated from the individual step yields.

Characterization Data

The following are the expected spectroscopic data for the final product, 2-nitro-3-nonanone.

Infrared (IR) Spectroscopy:

  • C=O stretch: A strong absorption band is expected around 1715-1730 cm⁻¹.[3]

  • NO₂ asymmetric stretch: A strong absorption band is expected around 1550 cm⁻¹.[4][5]

  • NO₂ symmetric stretch: A medium to strong absorption band is expected around 1370 cm⁻¹.[4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

  • -CH(NO₂)- proton: A quartet or multiplet is expected around δ 5.2-5.4 ppm.

  • -CH₂- (adjacent to C=O) protons: A triplet is expected around δ 2.6-2.8 ppm.

  • -CH₃ (adjacent to -CH(NO₂)-) protons: A doublet is expected around δ 1.7-1.8 ppm.

  • Alkyl chain protons (-CH₂-) : Multiplets are expected in the range of δ 1.2-1.7 ppm.

  • Terminal -CH₃ proton: A triplet is expected around δ 0.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

  • C=O carbon: A resonance is expected around δ 200-205 ppm.[6]

  • -CH(NO₂)- carbon: A resonance is expected around δ 88-92 ppm.

  • Other alkyl carbons will appear in the upfield region of the spectrum.

Visualizations

Signaling Pathway: Synthesis of 2-Nitro-3-nonanone

Synthesis_Pathway 3-Nonanone 3-Nonanone Silyl_Enol_Ether 3-(trimethylsilyloxy)non-2-ene 3-Nonanone->Silyl_Enol_Ether 1. LDA, THF, -78 °C 2. TMSCl 2-Nitro-3-nonanone 2-Nitro-3-nonanone Silyl_Enol_Ether->2-Nitro-3-nonanone Tetranitromethane (TNM) DCM, 0 °C

Caption: Synthetic route to 2-nitro-3-nonanone via a silyl enol ether intermediate.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Nitration Start1 Mix Diisopropylamine and THF LDA_Formation Add n-BuLi at -78 °C Start1->LDA_Formation Enolate_Formation Add 3-Nonanone at -78 °C LDA_Formation->Enolate_Formation Silylation Add TMSCl at -78 °C Enolate_Formation->Silylation Workup1 Quench, Extract, Dry, Concentrate Silylation->Workup1 Product1 Crude Silyl Enol Ether Workup1->Product1 Start2 Dissolve Silyl Enol Ether in DCM Product1->Start2 Nitration_Reaction Add Tetranitromethane at 0 °C Start2->Nitration_Reaction Workup2 Concentrate Nitration_Reaction->Workup2 Purification Silica Gel Chromatography Workup2->Purification Product2 Pure 2-Nitro-3-nonanone Purification->Product2

References

Navigating the Spectroscopic Frontier: A Technical Guide to the 1H and 13C NMR Signatures of 2-Nitro-3-nonanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Nuclear Magnetic Resonance Profile of a Nitroalkane Ketone

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of chemical structures. This technical guide provides an in-depth analysis of the predicted 1H and 13C NMR data for 2-nitro-3-nonanone, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra for 2-nitro-3-nonanone, this document leverages advanced predictive algorithms to forecast its spectral characteristics, offering a valuable resource for researchers in the field.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2-nitro-3-nonanone. These predictions were generated using a validated computational model that accounts for the electronic environment of each nucleus. The structure of 2-nitro-3-nonanone is provided below for reference.

Chemical structure of 2-nitro-3-nonanone

Figure 1. Chemical structure of 2-nitro-3-nonanone.

Table 1: Predicted 1H NMR Data for 2-nitro-3-nonanone (Solvent: CDCl3, Reference: TMS at 0.00 ppm)
Atom PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-11.65Doublet6.8
H-25.30Quartet6.8
H-42.60Triplet7.5
H-51.60Sextet7.5
H-61.30Multiplet7.5
H-71.28Multiplet7.5
H-81.25Sextet7.5
H-90.88Triplet7.2
Table 2: Predicted 13C NMR Data for 2-nitro-3-nonanone (Solvent: CDCl3, Reference: TMS at 0.00 ppm)
Atom PositionPredicted Chemical Shift (ppm)
C-114.5
C-289.0
C-3205.0
C-438.0
C-525.0
C-629.0
C-731.5
C-822.5
C-914.0

Experimental Protocols

While the data presented is predictive, the following outlines a standard experimental protocol for the acquisition of 1H and 13C NMR spectra for a small organic molecule like 2-nitro-3-nonanone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved NMR signals.

3. 1H NMR Acquisition:

  • A standard one-pulse experiment is typically used.

  • Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), the number of scans (e.g., 8-16, depending on sample concentration), the relaxation delay (e.g., 1-2 seconds), and the acquisition time (e.g., 2-4 seconds).

  • The Free Induction Decay (FID) signal is acquired and then Fourier transformed to obtain the 1H NMR spectrum.

4. 13C NMR Acquisition:

  • A proton-decoupled experiment, such as a power-gated decoupling sequence, is commonly employed to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

  • A wider spectral width is required (e.g., 0 to 220 ppm).

  • Due to the low natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio.

  • The acquired FID is processed via Fourier transformation to yield the 13C NMR spectrum.

5. Data Processing:

  • The raw data is processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

  • Integration of the signals in the 1H NMR spectrum is performed to determine the relative ratios of the protons.

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the general workflow for elucidating the structure of an unknown organic compound using NMR spectroscopy. This process integrates various NMR experiments to piece together the molecular puzzle.

NMR_Workflow H1_NMR 1H NMR Analyze_H1 Analyze 1H: Chemical Shift, Integration, Multiplicity H1_NMR->Analyze_H1 C13_NMR 13C NMR Analyze_C13 Analyze 13C: Chemical Shift, Number of Signals C13_NMR->Analyze_C13 COSY COSY Analyze_2D Analyze 2D Spectra: Correlations COSY->Analyze_2D HSQC HSQC HSQC->Analyze_2D HMBC HMBC HMBC->Analyze_2D Fragment_Assembly Assemble Molecular Fragments Analyze_H1->Fragment_Assembly Analyze_C13->Fragment_Assembly Analyze_2D->Fragment_Assembly Structure_Proposal Propose Candidate Structure(s) Fragment_Assembly->Structure_Proposal Structure_Verification Verify Structure Structure_Proposal->Structure_Verification

Caption: Workflow for NMR-based structure elucidation.

This guide provides a foundational understanding of the expected NMR spectral features of 2-nitro-3-nonanone and a practical framework for its experimental investigation. The combination of predictive data and standardized protocols aims to empower researchers in their synthetic and analytical endeavors.

Mass Spectrometry of 3-Nonanone, 2-nitro-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 3-Nonanone, 2-nitro-. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for ketones and nitro compounds. For comparative purposes, experimentally determined data for the parent compound, 3-Nonanone, is also included.

Compound Characteristics

  • Compound Name: 3-Nonanone, 2-nitro-

  • CAS Number: 85199-51-5

  • Molecular Formula: C₉H₁₇NO₃

  • Molecular Weight: 187.24 g/mol

  • Chemical Structure:

Mass Spectrometry Data

Experimental Data for 3-Nonanone

The following table summarizes the prominent peaks observed in the electron ionization (EI) mass spectrum of 3-Nonanone. This data provides a baseline for understanding the fragmentation of the carbon skeleton.

m/zRelative IntensityProposed Fragment Ion
57High[CH₃CH₂CO]⁺ (Acylium ion from α-cleavage)
113Moderate[CH₃(CH₂)₅CO]⁺ (Acylium ion from α-cleavage)
29Moderate[CH₃CH₂]⁺
43High[CH₃CH₂CH₂]⁺
72ModerateMcLafferty rearrangement product
Theoretical Fragmentation Data for 3-Nonanone, 2-nitro-

The presence of the nitro group at the 2-position is expected to significantly influence the fragmentation pattern compared to 3-Nonanone. The following table outlines the predicted major fragment ions for 3-Nonanone, 2-nitro- under electron ionization.

Predicted m/zProposed Fragment IonFragmentation Pathway
187[C₉H₁₇NO₃]⁺Molecular Ion (M⁺)
141[C₉H₁₇O]⁺Loss of NO₂
158[C₈H₁₅NO₃]⁺Loss of C₂H₅ (ethyl group)
157[C₉H₁₇NO₂]⁺Loss of NO
128[C₇H₁₄NO]⁺α-cleavage with loss of C₂H₅ and NO₂
86[C₄H₈NO]⁺Cleavage at C3-C4 with charge on the nitro-containing fragment
71[C₅H₁₁]⁺Hexyl radical cation
57[C₃H₅O]⁺Acylium ion from cleavage at C4-C5

Proposed Fragmentation Pathway

The fragmentation of 3-Nonanone, 2-nitro- is likely initiated by the ionization of a lone pair electron from the carbonyl oxygen or the nitro group. The resulting molecular ion can then undergo several fragmentation pathways as depicted in the following diagram.

fragmentation_pathway M [C₉H₁₇NO₃]⁺ m/z = 187 (Molecular Ion) F141 [C₉H₁₇O]⁺ m/z = 141 M->F141 - NO₂ F158 [C₈H₁₅NO₃]⁺ m/z = 158 M->F158 - C₂H₅ F157 [C₉H₁₇NO₂]⁺ m/z = 157 M->F157 - NO F86 [C₄H₈NO]⁺ m/z = 86 M->F86 α-cleavage F128 [C₇H₁₄NO]⁺ m/z = 128 F158->F128 - NO₂

Caption: Proposed fragmentation of 3-Nonanone, 2-nitro-.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of 3-Nonanone, 2-nitro- would involve the following steps.

Sample Preparation
  • Accurately weigh approximately 1 mg of the 3-Nonanone, 2-nitro- standard.

  • Dissolve the standard in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations for calibration.

  • For unknown samples, dissolve a known quantity in the chosen solvent and filter if necessary to remove particulates.

GC-MS Parameters
ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Inlet Temperature250 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)
Oven ProgramInitial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Rangem/z 40-400
Solvent Delay3-5 minutes

Analytical Workflow

The overall process for the GC-MS analysis of 3-Nonanone, 2-nitro- can be visualized as a logical workflow.

analytical_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis SP1 Weighing SP2 Dissolution SP1->SP2 SP3 Dilution SP2->SP3 GCMS1 Injection SP3->GCMS1 GCMS2 Separation GCMS1->GCMS2 GCMS3 Ionization & Fragmentation GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 DA1 Peak Identification GCMS4->DA1 DA2 Spectral Interpretation DA1->DA2 DA3 Quantification DA2->DA3

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding for the mass spectrometric analysis of 3-Nonanone, 2-nitro-. Experimental verification of the proposed fragmentation pathways is recommended for definitive structural elucidation.

An In-Depth Technical Guide to the Infrared Spectroscopy of α-Nitro Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Nitro ketones are a compelling class of organic compounds characterized by the presence of a nitro group (—NO₂) attached to the carbon atom alpha to a carbonyl group (C=O). This unique structural arrangement imparts distinct chemical reactivity, making them valuable intermediates in organic synthesis and of significant interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides crucial information about the functional groups present in a molecule. For α-nitro ketones, IR spectroscopy is instrumental in confirming their synthesis and in understanding the electronic and structural environment of the key nitro and carbonyl functionalities. This guide provides a detailed overview of the infrared spectroscopic properties of α-nitro ketones, including characteristic vibrational frequencies, factors influencing these frequencies, and a generalized experimental protocol for obtaining their spectra.

Core Principles of Infrared Spectroscopy of α-Nitro Ketones

The infrared spectrum of an α-nitro ketone is dominated by the vibrational modes of the nitro and carbonyl groups. The positions of these absorption bands are sensitive to the molecular structure, including the nature of the substituents and the overall molecular geometry.

The Carbonyl Group (C=O) Stretching Vibration

The carbonyl group gives rise to a strong absorption band in the region of 1660–1770 cm⁻¹. The exact position of this band is influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond order and shift the stretching frequency to higher wavenumbers. Conversely, electron-donating groups lower the frequency.

  • Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency by 25–30 cm⁻¹, due to the delocalization of π-electrons which reduces the double bond character of the C=O bond.[1]

  • Ring Strain: In cyclic ketones, the C=O stretching frequency increases as the ring size decreases. For instance, a six-membered cyclic ketone absorbs at a lower frequency than a five- or four-membered cyclic ketone.[2]

The Nitro Group (NO₂) Stretching Vibrations

The nitro group is characterized by two strong stretching vibrations:

  • Asymmetric NO₂ Stretch: This typically appears in the range of 1500–1570 cm⁻¹.

  • Symmetric NO₂ Stretch: This is observed at a lower frequency, generally between 1300 cm⁻¹ and 1380 cm⁻¹.

The positions of these bands can also be affected by the electronic environment. For example, conjugation with an aromatic ring can shift the nitro group absorption bands to slightly lower wavenumbers.[3]

Quantitative Infrared Spectral Data of α-Nitro Ketones

The precise vibrational frequencies of the carbonyl and nitro groups in α-nitro ketones can provide valuable structural insights. Below are tables summarizing the key IR absorption data for a representative aromatic α-nitro ketone, ω-nitroacetophenone, and general ranges for different classes of α-nitro ketones.

Table 1: Infrared Spectral Data for ω-Nitroacetophenone and its Deuterated Analogs [4]

Compoundν(C=O) (cm⁻¹)νₐₛ(NO₂) (cm⁻¹)νₛ(NO₂) (cm⁻¹)
ω-Nitroacetophenone169815581377
ω-Nitroacetophenone-d₅169515581377
ω-Nitroacetophenone-d₂169815581377
ω-Nitroacetophenone-d₇169515581377

Table 2: General Infrared Absorption Ranges for α-Nitro Ketones

Functional GroupVibrational ModeAliphatic α-Nitro Ketones (cm⁻¹)Aromatic α-Nitro Ketones (cm⁻¹)Cyclic α-Nitro Ketones (cm⁻¹)
Carbonyl (C=O)Stretching1715 - 17301685 - 17101715 - 1785 (ring size dependent)
Nitro (NO₂)Asymmetric Stretching1550 - 15701530 - 15601540 - 1560
Nitro (NO₂)Symmetric Stretching1365 - 13851340 - 13701350 - 1380

Note: These are general ranges and can be influenced by substituents and other structural features.

Factors Influencing Vibrational Frequencies in α-Nitro Ketones

A detailed analysis of the infrared spectra of α-nitro ketones reveals the influence of various structural and environmental factors on the vibrational frequencies of the carbonyl and nitro groups.

Conjugation Effects in Aromatic α-Nitro Ketones

In aromatic α-nitro ketones, such as ω-nitroacetophenone, the carbonyl group is in conjugation with the benzene ring. This conjugation leads to a delocalization of the π-electrons, which weakens the C=O double bond and consequently lowers its stretching frequency compared to a non-conjugated aliphatic ketone.[1] For ω-nitroacetophenone, the C=O stretching frequency is observed at 1698 cm⁻¹, which is lower than the typical value for a saturated aliphatic ketone (around 1715 cm⁻¹).[2][4]

Intramolecular Interactions

Evidence from detailed spectroscopic studies of ω-nitroacetophenone suggests the possibility of intramolecular interactions. For instance, an interaction between the hydrogen atoms of the α-methylene group and the ortho-hydrogen atom of the benzene ring has been proposed.[4] Such interactions can influence the conformation of the molecule and subtly affect the vibrational frequencies of nearby functional groups.

Experimental Protocols for Infrared Spectroscopy of α-Nitro Ketones

Obtaining high-quality infrared spectra of α-nitro ketones requires careful sample preparation and instrument operation. The following is a generalized experimental protocol.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring infrared spectra due to its high sensitivity, resolution, and speed.[5] A typical instrument is equipped with a light source (e.g., a Globar or Nernst glower), a Michelson interferometer, a sample compartment, and a detector (e.g., DTGS or MCT).

Sample Preparation

The method of sample preparation depends on the physical state of the α-nitro ketone.

  • Solid Samples:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This is a common method for obtaining high-quality spectra of solid samples.

    • Nujol Mull: A small amount of the solid sample is ground to a fine powder and then mixed with a few drops of Nujol (a mineral oil) to form a paste. The paste is then spread between two KBr or NaCl plates. The absorption bands of Nujol (around 2924, 1462, and 1377 cm⁻¹) will be present in the spectrum and must be accounted for.

    • Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.[6]

  • Liquid Samples:

    • Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

    • Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the spectral regions of interest. The solution is then placed in a liquid cell of a known path length. A spectrum of the pure solvent should be run as a background.

Data Acquisition
  • Background Spectrum: A background spectrum of the empty sample compartment (or with the pure solvent or KBr pellet) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any signals from the solvent or sample matrix.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the α-nitro ketone. The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The general workflow for obtaining and interpreting the infrared spectrum of an α-nitro ketone can be visualized as a logical sequence of steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_preparation Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation Synthesis Synthesis of α-Nitro Ketone Purification Purification Synthesis->Purification Solid Solid Sample Purification->Solid Liquid Liquid Sample Purification->Liquid KBr KBr Pellet / Nujol Mull / ATR Solid->KBr Neat Neat Film / Solution Liquid->Neat Background Acquire Background Spectrum KBr->Background Neat->Background Sample Acquire Sample Spectrum Background->Sample Process Data Processing Sample->Process Identify Identify Characteristic Bands (C=O, NO₂) Process->Identify Correlate Correlate Frequencies with Structure Identify->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: General workflow for IR analysis of α-nitro ketones.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of α-nitro ketones. The distinct and strong absorption bands of the carbonyl and nitro groups provide a clear spectral signature for these compounds. A thorough analysis of the positions of these bands, in conjunction with an understanding of the effects of conjugation, ring strain, and other structural features, can yield valuable information about the molecular structure and electronic environment of α-nitro ketones. This makes IR spectroscopy a critical technique in the synthesis, characterization, and application of these important molecules in research, drug development, and other scientific disciplines.

References

Stability and Reactivity of 2-Nitro-3-Nonanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-nitro-3-nonanone, an α-nitro ketone of interest in organic synthesis and potentially in drug development. Due to the limited availability of data for this specific compound, this guide also draws upon information from analogous α-nitro ketones to provide a thorough understanding of its chemical behavior. The document covers synthetic methods, physical and spectroscopic properties, stability under various conditions, and characteristic reactions. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in a research and development setting.

Introduction

α-Nitro ketones are a versatile class of organic compounds characterized by the presence of a nitro group adjacent to a carbonyl functionality. This unique structural arrangement confers a rich and diverse reactivity profile, making them valuable intermediates in a variety of synthetic transformations. The electron-withdrawing nature of both the nitro and carbonyl groups activates the α-carbon, rendering it susceptible to both nucleophilic attack and deprotonation. 2-Nitro-3-nonanone, the subject of this guide, is a representative example of this class of compounds, and understanding its stability and reactivity is crucial for its safe handling and effective utilization in synthetic and medicinal chemistry. Nitro compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects, which makes α-nitro ketones like 2-nitro-3-nonanone potential scaffolds for drug discovery.[1] However, the nitro group is also associated with potential toxicity, including mutagenicity, which necessitates careful evaluation in any drug development program.[2][3]

Synthesis of 2-Nitro-3-Nonanone

The primary route for the synthesis of 2-nitro-3-nonanone involves a two-step process: a Henry (nitroaldol) reaction followed by oxidation of the resulting β-nitro alcohol.[4][5][6]

Synthesis Workflow

Synthesis_Workflow Heptanal Heptanal HenryReaction Henry Reaction Heptanal->HenryReaction Nitroethane Nitroethane Nitroethane->HenryReaction Base Base Base->HenryReaction NitroAlcohol 2-Nitro-3-nonanol HenryReaction->NitroAlcohol Oxidation Oxidation NitroAlcohol->Oxidation OxidizingAgent Oxidizing Agent (e.g., K2Cr2O7/H2SO4) OxidizingAgent->Oxidation Product 2-Nitro-3-nonanone Oxidation->Product

Caption: General workflow for the synthesis of 2-nitro-3-nonanone.

Physicochemical and Spectroscopic Properties

Physical Properties
Property2-Nitro-3-nonanone2-Nonanone (for comparison)
Molecular Formula C₉H₁₇NO₃C₉H₁₈O
Molecular Weight 187.24 g/mol 142.24 g/mol
Appearance Not specifiedColorless liquid[8]
Melting Point Not specified-21 °C[9]
Boiling Point Not specified192 °C at 743 mmHg
Density Not specified0.82 g/mL at 25 °C[9]
Solubility Not specifiedInsoluble in water[8]
Spectroscopic Data
SpectroscopyData for 2-Nitro-3-nonanone[7]
¹H NMR (CDCl₃) δ: 0.9 (t, 3H, CH₃), 1.3 (m, 6H, 3CH₂), 1.65 (m, 2H, CH₂), 1.7 (d, 3H, CH₃), 2.55 (t, 2H, CH₂), 5.25 (q, 1H, CH)
¹³C NMR (CDCl₃) δ: 200.0 (CO), 89.5 (CH), 39.5, 31.0, 29.5, 22.0 (CH₂), 15.0, 14.0 (CH₃)
IR (Infrared) Expected strong absorption for C=O stretch around 1720 cm⁻¹ and for NO₂ stretches around 1550 cm⁻¹ and 1370 cm⁻¹.
MS (Mass Spec.) Expected fragmentation patterns include α-cleavage and McLafferty rearrangement.

Stability and Handling

α-Nitro ketones should be handled with care, as nitro compounds can be thermally sensitive and potentially explosive.[10]

  • Thermal Stability: Aliphatic nitro compounds can undergo exothermic decomposition at elevated temperatures.[10] It is recommended to avoid excessive heating and to store the compound in a cool, well-ventilated area.[11][12]

  • Photochemical Stability: Limited information is available on the photochemical stability of 2-nitro-3-nonanone. However, α-nitro ketones can undergo photochemical reactions, including cleavage of the C-N bond.

  • Chemical Stability: α-Nitro ketones are generally stable under neutral conditions but can be sensitive to strong acids and bases.

  • Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood.[11][12] Avoid contact with skin and eyes, and inhalation of vapors.[13]

Reactivity

The reactivity of 2-nitro-3-nonanone is dictated by the interplay of the carbonyl and nitro groups. It can act as both an electrophile at the carbonyl carbon and a nucleophile at the α-carbon after deprotonation.[14]

Reactivity Overview

Reactivity_Overview Compound 2-Nitro-3-nonanone Electrophilic Electrophilic Reactions (at Carbonyl Carbon) Compound->Electrophilic Nucleophiles (e.g., Grignard reagents) Nucleophilic Nucleophilic Reactions (at α-Carbon) Compound->Nucleophilic Bases (forms nitronate anion) Reduction Reduction of Nitro Group Compound->Reduction Reducing Agents (e.g., H₂/Pd) Decomposition Decomposition (Thermal/Photochemical) Compound->Decomposition Heat/Light

Caption: Key reactivity pathways of 2-nitro-3-nonanone.

Electrophilic Reactions

The carbonyl carbon of 2-nitro-3-nonanone is electrophilic and can be attacked by various nucleophiles.[1][15][16][17]

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary β-nitro alcohols.

Nucleophilic Reactions

The presence of the electron-withdrawing nitro and carbonyl groups makes the α-proton acidic. Deprotonation with a base generates a nitronate anion, which is a potent nucleophile.[2]

  • Alkylation and Acylation: The nitronate anion can react with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds at the α-position.

Experimental Protocols

Synthesis of 2-Nitro-3-nonanol (Henry Reaction Intermediate)[5][20]
  • To a stirred solution of heptanal (1 equivalent) and nitroethane (1.2 equivalents) in a suitable solvent (e.g., isopropanol), a catalytic amount of a base (e.g., diethylamine) is added at room temperature.

  • The reaction mixture is stirred for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-nitro-3-nonanol.

Synthesis of 2-Nitro-3-nonanone (Oxidation of 2-Nitro-3-nonanol)[8][21][22][23]
  • Potassium dichromate (0.069 mol) and water (35 mL) are mixed in a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel.[7]

  • The corresponding 2-nitro-3-nonanol (0.13 mol) is added gradually to the cooled, stirring solution.[7] Stirring is continued for an additional 10 minutes.[7]

  • A cooled solution of sulfuric acid (30 mL) in water (18 mL) is then added dropwise over a period of 1 hour.[7]

  • After the addition is complete, water (100 mL) is added to the reaction mixture.[7]

  • The mixture is extracted with dichloromethane (3 x 150 mL).[7]

  • The combined organic layers are washed with water (200 mL) and 5% sodium carbonate solution (200 mL).[7]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7]

  • The crude product can be purified by distillation (e.g., Kugelrohr apparatus) to yield pure 2-nitro-3-nonanone.[7][18]

Potential Applications in Drug Development

The biological activity of nitro-containing compounds is well-documented, with many exhibiting antimicrobial, anticancer, and antiparasitic properties.[1] The nitro group can act as a bio-reducible functionality, leading to the in-situ generation of reactive nitrogen species that can induce cellular damage in target organisms. The dual functionality of α-nitro ketones presents opportunities for the design of novel therapeutic agents. The carbonyl group can participate in hydrogen bonding and other interactions with biological targets, while the nitro group can be a key pharmacophore. However, the potential for genotoxicity and mutagenicity associated with the nitro group is a significant concern that must be addressed in any drug discovery program.[2][3]

Conclusion

2-Nitro-3-nonanone is a reactive and versatile α-nitro ketone with potential applications in organic synthesis and drug discovery. Its stability and reactivity are governed by the electronic effects of the adjacent nitro and carbonyl groups. This guide has provided a summary of its synthesis, properties, and characteristic reactions, drawing on data from analogous compounds where necessary. The detailed experimental protocols and reaction pathway diagrams are intended to serve as a valuable resource for researchers working with this and similar compounds. Further investigation into the specific physical properties, toxicological profile, and biological activity of 2-nitro-3-nonanone is warranted to fully realize its potential.

References

A Comprehensive Review of α-Nitro Ketone Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the primary synthetic routes to α-nitro ketones, versatile intermediates in organic synthesis, this technical guide provides a detailed overview of key methodologies, experimental protocols, and mechanistic insights. The strategic importance of α-nitro ketones as precursors to a variety of valuable organic frameworks makes a thorough understanding of their synthesis crucial for researchers, scientists, and professionals in the field of drug development.

This whitepaper delves into the core strategies for the synthesis of α-nitro ketones, presenting a comparative analysis of their efficiencies and substrate scopes. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical transformations.

Oxidation of β-Nitro Alcohols

One of the most prevalent and reliable methods for the synthesis of α-nitro ketones is the oxidation of β-nitro alcohols. This two-step approach commences with the Henry reaction (also known as the nitroaldol reaction), a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base to yield a β-nitro alcohol.[1][2] Subsequent oxidation of the secondary alcohol functionality furnishes the desired α-nitro ketone.

The Henry reaction is reversible, and its mechanism involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon.[1] Protonation of the resulting alkoxide yields the β-nitro alcohol.

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation R-CH2-NO2 R-CH2-NO2 R-CH(-)-NO2 R-CH(-)-NO2 (Nitronate) R-CH2-NO2->R-CH(-)-NO2  Base Intermediate R-CH(NO2)-C(O-)-R'-R'' R-CH(-)-NO2->Intermediate R'-C(O)-R'' R'-C(O)-R'' (Ketone/Aldehyde) R'-C(O)-R''->Intermediate Product R-CH(NO2)-C(OH)-R'-R'' (β-Nitro Alcohol) Intermediate->Product  H+ Silyl_Enol_Ether_Nitration cluster_step1 Step 1: EDA Complex Formation cluster_step2 Step 2: Electron Transfer cluster_step3 Step 3: Radical Coupling cluster_step4 Step 4: Desilylation ESE R2C=C(OSiR3)R' EDA_Complex [ESE • TNM] ESE->EDA_Complex TNM C(NO2)4 TNM->EDA_Complex Radical_Ion_Pair [ESE•+, NO2•, C(NO2)3-] EDA_Complex->Radical_Ion_Pair hν or Δ Product_Intermediate R2C(NO2)-C(=O+SiR3)R' Radical_Ion_Pair->Product_Intermediate Final_Product R2C(NO2)-C(=O)R' Product_Intermediate->Final_Product Nitroalkane_Acylation cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Acylation R-CH2-NO2 R-CH2-NO2 Nitronate R-CH(-)-NO2 R-CH2-NO2->Nitronate  Base Product R-CH(NO2)-CO-R' Nitronate->Product Acylating_Agent R'-CO-X (X = Benzotriazole, Imidazole) Acylating_Agent->Product

References

An In-depth Technical Guide to 3-Nonanone, 2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 85199-51-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nonanone, 2-nitro-, a small molecule of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also presents general information on the synthesis, reactivity, and biological activities of α-nitro ketones, the chemical class to which 3-Nonanone, 2-nitro- belongs. This document aims to serve as a valuable resource for researchers by contextualizing the potential properties and applications of 3-Nonanone, 2-nitro- within the broader landscape of nitro-containing compounds and by providing hypothetical experimental protocols and conceptual signaling pathways based on analogous molecules.

Introduction to 3-Nonanone, 2-nitro-

3-Nonanone, 2-nitro- is an organic compound with the chemical formula C₉H₁₇NO₃. As an α-nitro ketone, it features a nitro group (-NO₂) attached to the carbon atom adjacent to the carbonyl group (C=O). This structural arrangement confers unique reactivity to the molecule, making it a potentially versatile intermediate in organic synthesis. While specific data on the physicochemical and biological properties of 3-Nonanone, 2-nitro- are scarce in publicly available literature, its structural similarity to other biologically active nitro compounds, such as nitro fatty acids, suggests potential for investigation in various therapeutic areas.[1][2][3]

Physicochemical Properties
PropertyValue (for 3-Nonanone)Reference
CAS Number925-78-0[4]
Molecular FormulaC₉H₁₈O[4]
Molecular Weight142.24 g/mol [4]
Boiling Point187-188 °C[4]
Melting Point-8 °C[4]
Density0.822 g/cm³[4]

Synthesis of α-Nitro Ketones: A General Overview

The synthesis of α-nitro ketones can be achieved through several methods. These approaches are generally applicable and could likely be adapted for the synthesis of 3-Nonanone, 2-nitro-.

Nitration of Enol Ethers or Enol Acetates

One common method involves the nitration of enol silyl ethers or enol acetates.[5][6] This reaction proceeds through an electron transfer mechanism, often using a nitrating agent like tetranitromethane.[5]

Experimental Protocol: General Procedure for the Nitration of an Enol Silyl Ether

  • Preparation of the Enol Silyl Ether: The corresponding ketone (e.g., 3-nonanone) is converted to its enol silyl ether by treatment with a suitable silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine) in an aprotic solvent.

  • Nitration Reaction: The purified enol silyl ether is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

  • Addition of Nitrating Agent: A solution of the nitrating agent (e.g., tetranitromethane) in the same solvent is added dropwise to the enol silyl ether solution with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the α-nitro ketone.

Oxidation of α-Nitro Alcohols

Another synthetic route involves the oxidation of α-nitro alcohols, which are typically prepared via a Henry reaction (nitroaldol reaction).[7] Various oxidizing agents can be employed for this transformation, including potassium dichromate.[7]

Experimental Protocol: General Procedure for the Oxidation of an α-Nitro Alcohol

  • Preparation of the α-Nitro Alcohol: The parent aldehyde or ketone undergoes a Henry reaction with a nitroalkane in the presence of a base to form the corresponding α-nitro alcohol.

  • Oxidation: The α-nitro alcohol is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent (e.g., Jones reagent, prepared from chromium trioxide and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with isopropanol to destroy any excess oxidant. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the α-nitro ketone.

Synthesis_of_alpha_Nitro_Ketones cluster_0 Nitration of Enol Derivatives cluster_1 Oxidation of α-Nitro Alcohols Ketone Ketone (e.g., 3-Nonanone) Enol_Derivative Enol Ether or Enol Acetate Ketone->Enol_Derivative Silylation/ Acetylation alpha_Nitro_Ketone_1 α-Nitro Ketone (3-Nonanone, 2-nitro-) Enol_Derivative->alpha_Nitro_Ketone_1 Nitration Aldehyde_Ketone Aldehyde/Ketone alpha_Nitro_Alcohol α-Nitro Alcohol Aldehyde_Ketone->alpha_Nitro_Alcohol Nitroalkane Nitroalkane Nitroalkane->alpha_Nitro_Alcohol Henry Reaction alpha_Nitro_Ketone_2 α-Nitro Ketone alpha_Nitro_Alcohol->alpha_Nitro_Ketone_2 Oxidation Anti_Inflammatory_Signaling Nitro_Lipid Nitro-Lipid (e.g., 3-Nonanone, 2-nitro-) NF_kB NF-κB Nitro_Lipid->NF_kB Inhibition Nrf2 Nrf2 Nitro_Lipid->Nrf2 Activation Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Activation Inflammation Inflammation Inflammatory_Genes->Inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Genes Antioxidant/Cytoprotective Gene Expression ARE->Antioxidant_Genes Upregulation Cell_Protection Cell_Protection Antioxidant_Genes->Cell_Protection

References

Methodological & Application

Application Notes and Protocols for the Organocatalytic Synthesis of 3-Nonanone, 2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric organocatalytic Michael addition of nitroalkanes to α,β-unsaturated aldehydes is a powerful and atom-economical method for the synthesis of chiral γ-nitro carbonyl compounds. These products are valuable synthetic intermediates, readily convertible to a variety of important molecules, including γ-amino acids and heterocyclic compounds, which are significant in drug discovery and development. This document provides detailed application notes and a generalized protocol for the synthesis of 2-nitro-3-nonanone, a representative γ-nitro ketone, via the organocatalytic conjugate addition of nitroethane to heptanal. The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether, which proceeds through an enamine-based activation mechanism.

Reaction Principle

The synthesis of 2-nitro-3-nonanone is achieved through the Michael addition of nitroethane to heptanal. In the presence of a chiral organocatalyst, typically a diarylprolinol silyl ether, heptanal is converted into a nucleophilic enamine intermediate. This enamine then attacks the electrophilic β-carbon of the nitroalkene (formed in situ or added), leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired γ-nitro ketone, 2-nitro-3-nonanone, with high enantioselectivity. The stereochemical outcome is controlled by the chiral environment created by the organocatalyst.

Quantitative Data Summary

The following table summarizes representative quantitative data for the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated aldehydes, based on analogous reactions reported in the literature.[1][2][3] It is important to note that specific results for the synthesis of 2-nitro-3-nonanone may vary and optimization may be required.

EntryAldehydeNitroalkaneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1HeptanalNitroethane(S)-Diphenylprolinol silyl ether (10)Toluene24>95>98
2CinnamaldehydeNitromethane(S)-Diphenylprolinol silyl ether (20)Toluene2495>95
3PentanalNitroethylene(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (5) + 3-Nitrobenzoic acid (5)Toluene196>95

Experimental Protocols

This section provides a detailed, generalized methodology for the organocatalytic synthesis of 2-nitro-3-nonanone.

Materials and Reagents
  • Heptanal (freshly distilled)

  • Nitroethane

  • (S)-Diphenylprolinol silyl ether (or other suitable chiral amine catalyst)

  • Anhydrous solvent (e.g., Toluene, Chloroform, or Dichloromethane)

  • Benzoic acid or other acidic co-catalyst (optional, but may enhance reaction rate)[1]

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral organocatalyst (e.g., (S)-Diphenylprolinol silyl ether, 0.1 mmol, 10 mol%).

  • Addition of Reagents: Add anhydrous toluene (2.0 mL) to dissolve the catalyst. Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add freshly distilled heptanal (1.0 mmol, 1.0 equiv.) to the solution, followed by nitroethane (1.5 mmol, 1.5 equiv.). An acidic co-catalyst such as benzoic acid (0.1 mmol, 10 mol%) can be added at this stage to improve reaction times.[1]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (heptanal) is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-nitro-3-nonanone.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its enantiomeric excess determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: Heptanal Nitroethane Catalyst reaction Reaction Mixture (0°C to RT, 24-48h) reagents->reaction solvent Anhydrous Toluene solvent->reaction quench Quenching (Sat. NaHCO3) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product 2-Nitro-3-nonanone purification->product

Caption: Experimental workflow for the synthesis of 2-nitro-3-nonanone.

Proposed Catalytic Cycle

catalytic_cycle catalyst Chiral Amine Catalyst enamine Enamine Intermediate catalyst->enamine + Heptanal - H2O heptanal Heptanal heptanal->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroethane nitroethane Nitroethane nitroethane->iminium iminium->catalyst Regeneration product 2-Nitro-3-nonanone iminium->product + H2O hydrolysis Hydrolysis (H2O) hydrolysis->catalyst hydrolysis->product

Caption: Proposed catalytic cycle for the Michael addition.

References

Application Notes and Protocols: Michael Addition Reactions Using 3-Nonanone and 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Michael addition reaction between 3-nonanone and the in situ generated 2-nitrostyrene (from 2-nitrobenzaldehyde). This reaction is a powerful tool for carbon-carbon bond formation, yielding γ-nitro ketones that are valuable intermediates in organic synthesis and drug discovery. The protocols provided are based on established organocatalytic methods for the asymmetric Michael addition of ketones to nitroalkenes.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[1] The use of nitroalkenes as Michael acceptors is particularly advantageous due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. The resulting γ-nitro carbonyl compounds are versatile building blocks that can be transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, making them highly valuable in the synthesis of complex molecules and pharmacologically active compounds.[2][3]

Organocatalysis has emerged as a powerful strategy for achieving highly enantioselective Michael additions, avoiding the use of often toxic and expensive metal catalysts.[4] Chiral amines, such as proline and its derivatives, can activate ketones through the formation of enamine intermediates, which then react with the nitroalkene in a stereocontrolled manner.[1][4] This approach allows for the synthesis of chiral γ-nitro ketones with high levels of enantiopurity, which is crucial for the development of new therapeutics.

Applications in Drug Development

The products of Michael additions of ketones to nitroalkenes, γ-nitro ketones, are key intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, providing access to γ-amino acids and their derivatives.[5] These motifs are present in numerous pharmaceuticals, including anticonvulsants, antidepressants, and anxiolytics.

For instance, the γ-aminobutyric acid (GABA)ergic system is a major target for drugs treating neurological disorders. The Michael adducts can serve as precursors for the synthesis of GABA analogues, which can modulate the activity of GABA receptors. The versatility of the carbonyl and nitro groups allows for further functionalization, enabling the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Experimental Protocols

Protocol 1: Proline-Catalyzed Michael Addition

This protocol is based on the well-established use of L-proline as an organocatalyst for the Michael addition of ketones to nitroolefins.[1][4]

Materials:

  • 2-Nitrobenzaldehyde

  • 3-Nonanone

  • L-Proline

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (5 mL), add 3-nonanone (1.2 mmol) and L-proline (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitro ketone.

Protocol 2: Asymmetric Michael Addition using a Chiral Diamine Catalyst

This protocol utilizes a chiral diamine catalyst, which has been shown to provide high enantioselectivity in the Michael addition of ketones to nitrostyrenes.

Materials:

  • 2-Nitrobenzaldehyde

  • 3-Nonanone

  • (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a dry reaction vessel, dissolve (S)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL).

  • Add 2-nitrobenzaldehyde (1.0 mmol) and 3-nonanone (1.5 mmol) to the catalyst solution.

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantiomerically enriched Michael adduct.

Data Presentation

The following table summarizes typical results for the organocatalytic Michael addition of various ketones to substituted nitrostyrenes, providing an expected range for the reaction of 3-nonanone with 2-nitrostyrene.

EntryKetone DonorNitroalkene AcceptorCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Cyclohexanoneβ-NitrostyreneL-Proline (20)DMSO249595:592
2Acetoneβ-Nitrostyrene(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine/TFA (10)CH2Cl24885-90
33-Pentanone4-Nitro-β-nitrostyreneChiral Thiourea (10)Toluene727890:1095
4Propanalβ-NitrostyreneDiphenylprolinol silyl ether (5)Toluene0.593>20:198
5Cyclopentanone2-ChloronitrostyreneL-Proline (30)Neat968892:885

Note: The data presented is a compilation from various literature sources for similar reactions and serves as a guideline. Actual results for the reaction of 3-nonanone and 2-nitrostyrene may vary and require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Reactants & Catalyst (3-Nonanone, 2-Nitrobenzaldehyde, Organocatalyst) solvent 2. Anhydrous Solvent (e.g., DMSO, DCM) reactants->solvent Dissolve stirring 3. Stirring (Room Temperature) solvent->stirring monitoring 4. TLC Monitoring stirring->monitoring quench 5. Quenching monitoring->quench extraction 6. Extraction quench->extraction drying 7. Drying extraction->drying purification 8. Column Chromatography drying->purification final_product γ-Nitro Ketone purification->final_product Isolated Product

Caption: General workflow for the organocatalytic Michael addition.

Catalytic Cycle of Proline-Catalyzed Michael Addition

catalytic_cycle proline L-Proline enamine Enamine Intermediate proline->enamine + Ketone - H₂O ketone 3-Nonanone ketone->enamine michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitroalkene nitroalkene 2-Nitrostyrene nitroalkene->michael_adduct product γ-Nitro Ketone michael_adduct->product + H₂O product->proline - Catalyst Regeneration water H₂O water->product

Caption: Proline-catalyzed Michael addition cycle.

References

Application Notes and Protocols: Henry (Nitroaldol) Reaction of 3-Nonanone with 2-Nitropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a versatile carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[1][2][3] This reaction is of significant interest in organic synthesis due to the utility of the resulting products, which can be readily converted into other valuable functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1][3] The application of the Henry reaction to ketones, particularly unactivated aliphatic ketones like 3-nonanone, presents a greater challenge than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.[4][5] Furthermore, the reaction is often reversible, which can lead to low product yields.[1][4]

These application notes provide an overview of the Henry reaction between 3-nonanone and 2-nitropropane, along with detailed experimental protocols based on established methodologies for similar substrates. The information is intended to guide researchers in developing robust procedures for the synthesis of the corresponding tertiary β-nitro alcohol, 4-ethyl-2-methyl-2-nitropentan-3-ol.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 3-Nonanone plus + Base_Catalyst Base_Catalyst 3-Nonanone->Base_Catalyst Base 2-Nitropropane Product Base_Catalyst->Product caption General scheme for the Henry reaction of 3-Nonanone and 2-Nitropropane.

Caption: General scheme for the Henry reaction of 3-Nonanone and 2-Nitropropane.

Data Presentation

The successful Henry reaction between a ketone and a secondary nitroalkane is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of potential catalytic systems and the expected outcomes based on literature for analogous reactions.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Reported Yield (%) [a]DiastereoselectivityReference
Tetrabutylammonium fluoride (TBAF)·3H₂OTHFRoom Temp.24-485-51 [b]Not Reported[4]
Potassium Carbonate (K₂CO₃)Neat or THFRoom Temp.24-72Moderate [c]Not Reported[4]
Amberlyst® A21Neat or THFRoom Temp.24-7243-51 [d]Not Reported[4]
Copper(II) acetate/Chiral LigandCH₂Cl₂/THF0 to Room Temp.24Moderate to HighPotentially High[6]

[a] Yields are based on reactions with structurally similar ketones (e.g., cyclic ketones, 2-pentanone) and may vary for 3-nonanone. [b] A yield of 5% was reported for 2-pentanone with nitromethane, while cyclic ketones provided yields up to 51%.[4] [c] Moderate yields were reported for cyclic ketones.[4] [d] Yields reported for the reaction of cyclic ketones with nitromethane.[4]

Experimental Protocols

The following are detailed methodologies for performing the Henry reaction with 3-nonanone and 2-nitropropane using different catalytic systems.

Protocol 1: Tetrabutylammonium Fluoride (TBAF) Catalyzed Reaction

This protocol utilizes the catalytic activity of TBAF, a mild and effective catalyst for various organic reactions.[7][8]

Materials:

  • 3-Nonanone

  • 2-Nitropropane

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-nonanone (1.0 mmol) and 2-nitropropane (1.2 mmol) in anhydrous THF (5 mL) in a round-bottom flask, add TBAF·3H₂O (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.

Protocol 2: Heterogeneous Catalysis with Amberlyst® A21

This protocol employs a basic ion-exchange resin, Amberlyst® A21, as a heterogeneous catalyst, which simplifies product purification.

Materials:

  • 3-Nonanone

  • 2-Nitropropane

  • Amberlyst® A21 resin

  • Anhydrous Tetrahydrofuran (THF) (optional, for solvent-based reaction)

  • Methanol (for washing the resin)

  • Round-bottom flask or vial

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Wash the Amberlyst® A21 resin with methanol and dry under vacuum before use.

  • In a vial, combine 3-nonanone (1.0 mmol), 2-nitropropane (1.5 mmol), and the activated Amberlyst® A21 resin (0.2 g).

  • For a solvent-free reaction, stir the mixture neat. Alternatively, add anhydrous THF (5 mL).

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction, dilute the mixture with ethyl acetate and filter to remove the resin.

  • Wash the resin with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Asymmetric Henry Reaction using a Chiral Copper(II) Catalyst

For enantioselective synthesis, a chiral catalyst can be employed. This protocol is a general guideline based on copper-catalyzed asymmetric Henry reactions.[6]

Materials:

  • 3-Nonanone

  • 2-Nitropropane

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) or other suitable chiral ligand

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (0.1 mmol) and the chiral ligand (0.11 mmol) in the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add 3-nonanone (1.0 mmol) followed by 2-nitropropane (1.5 mmol).

  • Stir the reaction under an inert atmosphere for 24-72 hours, monitoring by chiral HPLC or TLC.

  • Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst.

  • Concentrate the filtrate and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Mandatory Visualizations

Reaction Mechanism

The Henry reaction proceeds through a base-catalyzed mechanism involving the formation of a nitronate anion.

Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 2-Nitropropane 2-Nitropropane Nitronate Nitronate Anion 2-Nitropropane->Nitronate Deprotonation Base Base (B:) Base->2-Nitropropane BH BH+ 3-Nonanone 3-Nonanone Nitronate->3-Nonanone C-C Bond Formation Alkoxide β-Nitro Alkoxide 3-Nonanone->Alkoxide Proton_Source BH+ Product β-Nitro Alcohol Product Alkoxide->Product Protonation Proton_Source->Alkoxide Base_Regen Base (B:) caption Mechanism of the base-catalyzed Henry reaction.

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing the Henry reaction.

Workflow Reactants 1. Combine Reactants (3-Nonanone, 2-Nitropropane) Catalyst 2. Add Catalyst (e.g., TBAF, Amberlyst, Cu(II) complex) Reactants->Catalyst Reaction 3. Stir at appropriate temperature and time Catalyst->Reaction Monitoring 4. Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Workup 5. Reaction Quench and Extraction Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, IR, MS, Chiral HPLC) Purification->Analysis

Caption: General experimental workflow for the Henry reaction.

References

Application Notes and Protocols: Nef Reaction of 2-Nitro-3-nonanone to 3,2-nonanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nef reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1][2] This reaction proceeds via the acid-catalyzed hydrolysis of a nitronate salt, which is typically formed by the deprotonation of the nitroalkane with a strong base.[3] The Nef reaction is particularly valuable in synthetic strategies where the nitro group is used to facilitate carbon-carbon bond formation, acting as a masked carbonyl group.

This document provides detailed application notes and a comprehensive protocol for the Nef reaction of 2-nitro-3-nonanone to synthesize 3,2-nonanedione, a vicinal diketone. Vicinal diketones are important structural motifs in natural products and serve as versatile intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[4]

Reaction Principle and Mechanism

The Nef reaction of 2-nitro-3-nonanone to 3,2-nonanedione involves two key stages:

  • Formation of the Nitronate Salt: The α-proton to the nitro group in 2-nitro-3-nonanone is acidic and can be removed by a strong base, such as sodium hydroxide, to form a resonance-stabilized nitronate salt.

  • Acid Hydrolysis: The nitronate salt is then subjected to strong acidic conditions. Protonation of the nitronate at the oxygen atom, followed by tautomerization and subsequent hydrolysis, leads to the formation of the desired dicarbonyl compound, 3,2-nonanedione, and nitrous oxide.[3][5]

It is crucial to maintain a low pH during the hydrolysis step to favor the formation of the carbonyl compound and suppress the formation of side products like oximes.[1]

Physicochemical Data

A summary of the available and estimated physicochemical properties of the starting material and the product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)Boiling Point (°C)
2-Nitro-3-nonanone C₉H₁₇NO₃187.24Liquid (predicted)Not available
3,2-Nonanedione C₉H₁₆O₂156.22Liquid (predicted)Not available

Experimental Protocol: Synthesis of 3,2-nonanedione

This protocol is based on established procedures for the Nef reaction of α-nitro ketones.

Materials and Reagents:

  • 2-Nitro-3-nonanone

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

Part 1: Formation of the Sodium Nitronate Salt

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-3-nonanone (1.0 eq) in methanol (approximately 5-10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water with vigorous stirring.

  • Continue stirring the mixture at 0 °C for 1-2 hours to ensure complete formation of the nitronate salt.

Part 2: Acid Hydrolysis (Nef Reaction)

  • In a separate, larger round-bottom flask, prepare a cold (0 °C) solution of sulfuric acid (e.g., 4 M) in deionized water.

  • Slowly and carefully add the pre-formed nitronate salt solution from Part 1 to the cold sulfuric acid solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash successively with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,2-nonanedione.

  • The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • The Nef reaction can be highly exothermic, especially during the addition of the nitronate to the acid. Perform the reaction in a well-ventilated fume hood and maintain strict temperature control.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diethyl ether is highly flammable. Avoid open flames and use in a well-ventilated area.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

ParameterValue
Moles of 2-Nitro-3-nonanoneUser-defined
Moles of Sodium Hydroxide1.1 x Moles of substrate
Concentration of Sulfuric Acid4 M
Reaction Time (Nitronate Formation)1-2 hours
Reaction Time (Hydrolysis)1-2 hours
Theoretical Yield of 3,2-nonanedioneCalculated based on starting material
Expected Product Yield60-80%
Expected Product Purity (after purification)>95%

Table 2: Spectroscopic Data for Product Characterization

TechniqueExpected Data for 3,2-nonanedione
¹H NMR Signals corresponding to the methyl, methylene, and methine protons of the nonane chain, with characteristic downfield shifts for protons adjacent to the carbonyl groups.
¹³C NMR Two distinct signals in the carbonyl region (typically >190 ppm) and signals for the aliphatic carbons.
IR Spectroscopy Strong absorption bands in the region of 1700-1730 cm⁻¹ characteristic of C=O stretching in ketones.
Mass Spectrometry Molecular ion peak corresponding to the mass of 3,2-nonanedione (m/z = 156.22) and characteristic fragmentation patterns.

Visualizations

Nef_Reaction_Workflow cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Acid Hydrolysis cluster_step3 Step 3: Work-up & Purification Start 2-Nitro-3-nonanone Reagent1 NaOH / MeOH, 0°C Start->Reagent1 Deprotonation Intermediate Sodium Nitronate of 3-Nonanone Reagent1->Intermediate Reagent2 H₂SO₄ / H₂O, 0°C to RT Intermediate->Reagent2 Hydrolysis Product_crude Crude 3,2-nonanedione Reagent2->Product_crude Workup Extraction (Et₂O) Wash (NaHCO₃, Brine) Drying (MgSO₄) Product_crude->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Final_Product Pure 3,2-nonanedione Purification->Final_Product

Caption: Experimental workflow for the synthesis of 3,2-nonanedione.

Nef_Reaction_Mechanism Start 2-Nitro-3-nonanone Nitronate Nitronate Anion Start->Nitronate + Base Base Base (e.g., OH⁻) Nitronic_Acid Nitronic Acid Nitronate->Nitronic_Acid + H⁺ Acid Acid (H⁺) Protonated_Nitronic Protonated Nitronic Acid Nitronic_Acid->Protonated_Nitronic + H⁺ Intermediate Tetrahedral Intermediate Protonated_Nitronic->Intermediate + H₂O H2O H₂O Product 3,2-Nonanedione Intermediate->Product - H⁺ N2O N₂O + H₂O Intermediate->N2O Elimination

References

Application Notes: The Strategic Utility of 3-Nonanone, 2-nitro- in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Nonanone, 2-nitro-, a γ-nitro ketone, is a versatile and highly valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both a keto group and a nitro group on the aliphatic chain provides two reactive centers that can be strategically manipulated to construct diverse ring systems. This bifunctionality allows for a range of cyclization strategies, making it a key building block for medicinal chemists and researchers in drug development. The nitro group can serve as a masked amino group, which, upon reduction, can participate in intramolecular condensation reactions with the ketone functionality. This approach is particularly effective for the synthesis of five-membered N-heterocycles.

Key Applications and Synthetic Routes

The primary application of 3-nonanone, 2-nitro- in heterocyclic synthesis revolves around reductive cyclization methodologies. The transformation of the nitro group into an amine is a critical step that initiates the cyclization cascade. This can be achieved through various catalytic hydrogenation methods.

Synthesis of Substituted Pyrrolidines and Dihydropyrroles

One of the most prominent applications of γ-nitro ketones like 3-nonanone, 2-nitro- is the synthesis of substituted pyrrolidines and their partially unsaturated analogs, 3,4-dihydro-2H-pyrroles. These structural motifs are prevalent in numerous biologically active compounds and natural products. The general strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization with the ketone.

A common approach is the catalytic hydrogenation of the γ-nitro ketone, which leads to the formation of an intermediate γ-amino ketone. This intermediate readily undergoes spontaneous or acid-catalyzed cyclization and subsequent dehydration to yield the corresponding dihydropyrrole. Further reduction of the dihydropyrrole can afford the fully saturated pyrrolidine ring.

Pyrrolidine_Synthesis 3-Nonanone, 2-nitro- 3-Nonanone, 2-nitro- γ-Amino Ketone Intermediate γ-Amino Ketone Intermediate 3-Nonanone, 2-nitro-->γ-Amino Ketone Intermediate Reduction (e.g., H₂, Catalyst) Cyclic Hemiaminal Cyclic Hemiaminal γ-Amino Ketone Intermediate->Cyclic Hemiaminal Intramolecular Cyclization 3,4-Dihydro-2H-pyrrole 3,4-Dihydro-2H-pyrrole Cyclic Hemiaminal->3,4-Dihydro-2H-pyrrole Dehydration Substituted Pyrrolidine Substituted Pyrrolidine 3,4-Dihydro-2H-pyrrole->Substituted Pyrrolidine Reduction

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the use of 3-nonanone, 2-nitro- as a precursor for heterocyclic synthesis.

Protocol 1: Synthesis of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole via Catalytic Hydrogenation

This protocol describes the reductive cyclization of 3-nonanone, 2-nitro- to form the corresponding dihydropyrrole derivative.

Materials:

  • 3-Nonanone, 2-nitro-

  • Raney Nickel (or Palladium on Carbon, 5-10 mol%)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 3-nonanone, 2-nitro- (1 equivalent) in methanol to a concentration of 0.1-0.5 M.

  • Carefully add the catalyst (Raney Nickel or Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole can be purified by distillation or column chromatography on silica gel.

Quantitative Data Summary:

PrecursorCatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)
3-Nonanone, 2-nitro-Raney NiMethanol3251285-95
3-Nonanone, 2-nitro-10% Pd/CEthanol1252480-90

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Dissolve Dissolve 3-Nonanone, 2-nitro- in Methanol Add_Catalyst Add Catalyst (e.g., Raney Ni) Dissolve->Add_Catalyst Purge Evacuate and Purge with H₂ Add_Catalyst->Purge Pressurize Pressurize with H₂ and Stir Purge->Pressurize Monitor Monitor Reaction (TLC/GC-MS) Pressurize->Monitor Filter Filter to Remove Catalyst Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify

Protocol 2: Synthesis of 3-Chloro-5-hexyl-2-methylisoxazole

This protocol outlines a potential synthetic route to an isoxazole derivative, leveraging the reactivity of the nitro and keto groups under different conditions. This is based on general methods for converting β-nitroketones to isoxazoles.

Materials:

  • 3-Nonanone, 2-nitro-

  • Hydrochloric acid (concentrated)

  • Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nonanone, 2-nitro- (1 equivalent) in glacial acetic acid.

  • Carefully add concentrated hydrochloric acid (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-chloro-5-hexyl-2-methylisoxazole by column chromatography on silica gel.

Quantitative Data Summary:

PrecursorReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
3-Nonanone, 2-nitro-conc. HClAcetic Acid110460-75

Isoxazole_Synthesis Start 3-Nonanone, 2-nitro- Reaction Reflux with conc. HCl in Acetic Acid Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Chloro-5-hexyl-2-methylisoxazole Purification->Product

Conclusion

3-Nonanone, 2-nitro- is a valuable and adaptable precursor for the synthesis of important nitrogen-containing heterocycles. The protocols provided herein offer robust methods for the preparation of substituted dihydropyrroles and isoxazoles. These methodologies can be further adapted and optimized for the synthesis of a wide array of heterocyclic structures, highlighting the significance of this building block in modern synthetic and medicinal chemistry. Researchers and drug development professionals can leverage these application notes and protocols as a foundation for the development of novel therapeutic agents.

Application Note: Chromatographic Purification of 3-Nonanone, 2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a general protocol for the purification of 3-Nonanone, 2-nitro-, a representative α-nitro ketone, from a crude reaction mixture using flash column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method for purity analysis is described. These methods are broadly applicable to the purification and analysis of other α-nitro ketones and are intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

α-Nitro ketones are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of functional groups. The purification of these compounds is crucial to ensure the integrity of subsequent reactions and the purity of final products. Flash column chromatography is a widely adopted technique for the efficient and rapid purification of organic compounds.[1][2][3] This method utilizes a stationary phase, typically silica gel, and a mobile phase that is pushed through the column under moderate pressure, leading to the separation of components based on their differential partitioning between the two phases.[3] For analytical purposes, HPLC provides high-resolution separation, enabling accurate assessment of purity.[4]

Chromatographic Theory

The separation in flash chromatography is governed by the principles of adsorption chromatography. The polarity of the target compound, the stationary phase, and the mobile phase are the key factors influencing the separation. For polar compounds like ketones and nitro compounds, a polar stationary phase like silica gel is commonly employed.[1] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve a suitable retention factor (Rf) for the target compound on a Thin Layer Chromatography (TLC) plate, ideally around 0.3-0.35 for effective separation.[5] Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to improve the separation of complex mixtures.[3]

HPLC analysis, particularly with a reversed-phase C18 column, separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile is commonly used.[4]

Experimental Protocols

Flash Column Chromatography Purification of 3-Nonanone, 2-nitro-

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude mixture.

a. Materials and Reagents:

  • Crude 3-Nonanone, 2-nitro-

  • Silica gel (for flash chromatography, 40-63 µm particle size)[1]

  • Hexanes (or Cyclohexane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Pressurized air or nitrogen source[3]

  • Fraction collector or test tubes

  • Rotary evaporator

b. Protocol:

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various ratios of Hexanes:Ethyl Acetate as the mobile phase (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • The optimal mobile phase is the one that provides a retention factor (Rf) of approximately 0.3 for the desired product, 3-Nonanone, 2-nitro-.[1]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material. A general rule is to use a silica gel to crude sample weight ratio of 50:1 to 100:1 for difficult separations.[6]

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Dry pack the column with the required amount of silica gel, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen mobile phase until the silica gel is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve the crude 3-Nonanone, 2-nitro- in a minimal amount of a non-polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent head drop of about 2 inches per minute is a good starting point).[1]

    • Collect fractions in test tubes or using a fraction collector.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure 3-Nonanone, 2-nitro- (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

HPLC Analysis for Purity Assessment

For ketones, HPLC analysis is often performed after derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[4] However, a direct analysis of the α-nitro ketone may be possible depending on its UV absorbance. The following is a general method that may require optimization.

a. Materials and Reagents:

  • Purified 3-Nonanone, 2-nitro-

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

b. Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified 3-Nonanone, 2-nitro- in acetonitrile at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

  • HPLC Conditions:

    • Set up the HPLC system with the parameters outlined in the data table below.

    • Equilibrate the column with the initial mobile phase for at least 15-20 minutes.

    • Inject the prepared sample.

    • Monitor the chromatogram at the appropriate wavelength. The nitro group should provide some UV absorbance.

Data Presentation

Table 1: Proposed Flash Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexanes:Ethyl Acetate (initial composition determined by TLC, e.g., 8:2 v/v)
Elution Mode Isocratic or Gradient (e.g., starting with 10% Ethyl Acetate in Hexanes, gradually increasing to 30%)
Detection TLC analysis of fractions (UV visualization)
Typical Rf ~0.3 in the selected mobile phase[1]

Table 2: Proposed HPLC Parameters for Purity Analysis

ParameterValue/Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or 270 nm (wavelength may need optimization)
Injection Volume 10 µL

Visualizations

Chromatographic_Purification_Workflow Crude Crude 3-Nonanone, 2-nitro- (from reaction mixture) TLC TLC Analysis (Mobile Phase Optimization) Crude->TLC FlashChrom Flash Column Chromatography Crude->FlashChrom Load Crude Product TLC->FlashChrom Optimal Mobile Phase Fractions Collect Fractions FlashChrom->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation PureProduct Purified 3-Nonanone, 2-nitro- Evaporation->PureProduct HPLC HPLC Purity Analysis PureProduct->HPLC Purity Purity Assessment HPLC->Purity

Caption: Workflow for the purification and analysis of 3-Nonanone, 2-nitro-.

Conclusion

The described protocols provide a robust starting point for the purification and analysis of 3-Nonanone, 2-nitro-. The flash chromatography method is scalable and can be adapted for a range of α-nitro ketones. The HPLC method allows for accurate determination of the purity of the final product. Researchers should consider these protocols as a general guide and may need to optimize the conditions for their specific application.

References

Application Note: Protocol for the α-Nitration of 3-Nonanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the α-nitration of 3-nonanone, a reaction of interest in the synthesis of various organic intermediates. The described methodology is based on established principles for the nitration of aliphatic ketones, employing an alkyl nitrate as the nitrating agent in the presence of a strong base. This process yields the corresponding α-nitro ketone, a versatile building block in organic synthesis. This document outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions.

Introduction

The introduction of a nitro group into organic molecules is a fundamental transformation in synthetic chemistry, providing access to a wide range of valuable compounds. Nitroalkanes, in particular, are precursors to amines, nitroalkenes, and other functional groups. The α-nitration of ketones, such as 3-nonanone, produces α-nitro ketones which are useful intermediates in the pharmaceutical and fine chemical industries. This protocol details a common method for achieving this transformation via the reaction of an active methylene compound with an alkyl nitrate in the presence of a base.[1]

Experimental Protocol

This protocol is adapted from general procedures for the nitration of aliphatic ketones.[1]

Materials:

  • 3-Nonanone

  • Amyl nitrate

  • Potassium tert-butoxide

  • tert-Butanol, anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert atmosphere inlet, dissolve potassium tert-butoxide in anhydrous tert-butanol under a nitrogen or argon atmosphere.

  • Initial Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of 3-nonanone in anhydrous diethyl ether to the cooled base solution with vigorous stirring.

  • Nitrating Agent Addition: Prepare a solution of amyl nitrate in anhydrous diethyl ether and add it dropwise to the reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure α-nitro-3-nonanone.

Data Presentation

The following table summarizes the typical quantitative data for the nitration of a generic aliphatic ketone, which can be adapted for 3-nonanone.

Reagent/ParameterMolar Ratio (relative to ketone)Typical Quantity (for 10 mmol ketone)
3-Nonanone1.01.42 g
Potassium tert-butoxide1.11.23 g
Amyl nitrate1.21.41 g
tert-Butanol-20 mL
Diethyl ether-40 mL
Reaction Time-2-4 hours
Reaction Temperature-0-5 °C
Expected Yield -60-80% (variable)

Safety Precautions

  • Alkyl nitrates are potentially explosive and should be handled with care. Avoid heating and mechanical shock.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure safety.

  • All solvents are flammable. Work in a well-ventilated area away from ignition sources.

Experimental Workflow

Nitration_Workflow Figure 1. Experimental Workflow for the Nitration of 3-Nonanone cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Potassium tert-butoxide in tert-Butanol B Cool to 0-5 °C A->B C Add 3-Nonanone Solution B->C D Add Amyl Nitrate Solution C->D E Stir at 0-5 °C for 2-4h D->E F Quench with 2 M HCl E->F G Extract with Diethyl Ether F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure α-Nitro-3-nonanone J->K

Caption: Experimental Workflow for the Nitration of 3-Nonanone

References

Application Notes and Protocols for 2-Nitro-3-nonanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the medicinal chemistry applications of 2-nitro-3-nonanone is not currently available in the public domain. The following application notes and protocols are based on the established reactivity and biological activities of the broader classes of aliphatic nitro compounds and α-nitro ketones. These notes are intended to serve as a foundational guide for initiating research into the potential of 2-nitro-3-nonanone and its derivatives.

Introduction

Aliphatic nitro compounds represent a versatile class of molecules in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The nitro group (-NO₂) is a potent electron-withdrawing moiety that can influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] Often considered both a pharmacophore and a toxicophore, the biological effects of nitro compounds can be contingent on their metabolic reduction within target cells, leading to the formation of reactive nitroso and hydroxylamine intermediates.[3][4]

2-Nitro-3-nonanone, an α-nitro ketone, combines the functionalities of a nitroalkane and a ketone. This unique structural arrangement suggests potential as both a biologically active agent and a versatile synthetic intermediate for the generation of novel heterocyclic scaffolds.[5][6] The adjacent carbonyl group can activate the α-carbon, influencing the reactivity of the nitro group and enabling a range of chemical transformations.[5][7]

Potential Medicinal Chemistry Applications

Based on the known activities of related compounds, 2-nitro-3-nonanone could be investigated for the following applications:

  • Antimicrobial Agent: Many nitro compounds exhibit antimicrobial activity through redox cycling, which generates toxic reactive nitrogen species within microorganisms.[3] 2-Nitro-3-nonanone could be screened against various bacterial and fungal strains.

  • Antiparasitic Agent: The bioreduction of the nitro group is a key mechanism of action for several antiparasitic drugs.[3] This compound could be explored for activity against parasites such as Trypanosoma and Leishmania species.

  • Enzyme Inhibitor: The electrophilic nature of the carbon bearing the nitro group, particularly when activated by the adjacent ketone, suggests potential for covalent or non-covalent inhibition of enzymes with nucleophilic residues in their active sites.

  • Synthetic Building Block: α-Nitro ketones are valuable precursors for the synthesis of various heterocyclic compounds, such as isoxazoles, pyrazoles, and dihydrofurans, which are privileged scaffolds in drug discovery.[5][6]

Data Presentation: Hypothetical Biological Activity

The following table presents hypothetical quantitative data for 2-nitro-3-nonanone and its derivatives to illustrate potential biological activities that could be investigated.

CompoundTarget Organism/EnzymeAssay TypeIC₅₀ / MIC (µM) [Hypothetical]
2-Nitro-3-nonanoneStaphylococcus aureusMinimum Inhibitory Concentration32
2-Nitro-3-nonanoneCandida albicansMinimum Inhibitory Concentration64
Derivative A (Isoxazole)Trypanosoma cruziAnti-trypanosomal Activity15
Derivative B (Pyrazole)Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay8

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-3-nonanone

This protocol is a representative method for the synthesis of α-nitro ketones via the oxidation of the corresponding nitro alcohol, which is formed through a Henry reaction.[8]

Step 1: Henry Reaction (Synthesis of 2-Nitro-3-nonanol)

  • To a stirred solution of hexanal (1.0 eq) in nitroethane (5.0 eq), add a catalytic amount of a suitable base (e.g., triethylamine or DBU) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-nitro-3-nonanol by column chromatography on silica gel.

Step 2: Oxidation to 2-Nitro-3-nonanone

  • Prepare an oxidizing solution, for example, by dissolving potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid.

  • Dissolve the purified 2-nitro-3-nonanol from Step 1 in a suitable solvent like acetone and cool the solution in an ice bath.

  • Slowly add the oxidizing solution to the stirred solution of the nitro alcohol.

  • After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1-3 hours), monitoring by TLC.

  • Quench the reaction by adding isopropanol.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude 2-nitro-3-nonanone by column chromatography or distillation.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of 2-nitro-3-nonanone against a bacterial strain.

  • Preparation of Stock Solution: Prepare a stock solution of 2-nitro-3-nonanone in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Reading Results: Incubate the plate at 37 °C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 2-Nitro-3-nonanone cluster_application Medicinal Chemistry Application hexanal Hexanal henry_reaction Henry Reaction (Base Catalyst) hexanal->henry_reaction nitroethane Nitroethane nitroethane->henry_reaction nitro_alcohol 2-Nitro-3-nonanol henry_reaction->nitro_alcohol oxidation Oxidation (e.g., K2Cr2O7/H2SO4) nitro_alcohol->oxidation product 2-Nitro-3-nonanone oxidation->product antimicrobial Antimicrobial Screening product->antimicrobial antiparasitic Antiparasitic Assays product->antiparasitic enzyme Enzyme Inhibition Studies product->enzyme synthesis Synthetic Intermediate product->synthesis

Caption: Synthetic workflow and potential medicinal chemistry applications of 2-nitro-3-nonanone.

signaling_pathway compound Nitro Compound (e.g., 2-Nitro-3-nonanone) nitroreductase Nitroreductase Enzymes (in microorganism) compound->nitroreductase Enters Cell reduction Reduction nitroreductase->reduction intermediates Reactive Intermediates (Nitroso, Hydroxylamine) reduction->intermediates ros Reactive Oxygen Species intermediates->ros Redox Cycling damage Cellular Damage (DNA, Proteins) intermediates->damage Direct Adduct Formation ros->damage death Microbial Cell Death damage->death

Caption: Proposed mechanism of antimicrobial action for a nitro compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nonanone, 2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Nonanone, 2-nitro-. The synthesis of this α-nitro ketone is typically achieved in a two-step process: a Henry (nitroaldol) reaction to form the precursor 2-nitro-3-nonanol, followed by an oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Nonanone, 2-nitro-?

A1: The most prevalent method involves a two-step synthesis. The first step is a base-catalyzed Henry (nitroaldol) reaction between heptanal and nitroethane to form 2-nitro-3-nonanol. The second step is the oxidation of the resulting nitro alcohol to the desired α-nitro ketone, 3-Nonanone, 2-nitro-.[1][2]

Q2: My overall yield is low. Which step is the most critical to optimize?

A2: Both the Henry reaction and the oxidation step are critical for achieving a high overall yield. Low yield in the Henry reaction will result in less starting material for the oxidation. Inefficient oxidation will lead to a mixture of unreacted alcohol, the desired ketone, and potentially side products, complicating purification and reducing the final yield.

Q3: What are the main side reactions to be aware of during this synthesis?

A3: In the Henry reaction, a potential side reaction is the dehydration of the product 2-nitro-3-nonanol to form a nitroalkene, especially if the reaction is run at elevated temperatures or with a strong base.[2][3] During the oxidation step, over-oxidation is a concern, potentially leading to cleavage of the C-C bond. The Nef reaction, which converts a nitroalkane salt to a carbonyl compound under acidic conditions, can also be a competing reaction pathway if the workup conditions are not carefully controlled.[2][3]

Q4: Are there any one-pot procedures available to synthesize 3-Nonanone, 2-nitro- directly from heptanal and nitroethane?

A4: Yes, one-pot procedures have been developed that combine the Henry reaction and the subsequent oxidation. These methods often utilize a solvent-free approach with the reaction occurring on a solid support, such as neutral alumina for the Henry reaction, followed by in-situ oxidation using an oxidizing agent like wet alumina-supported chromium(VI) oxide.[1][4]

Troubleshooting Guides

Part 1: Henry Reaction - Synthesis of 2-nitro-3-nonanol

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a freshly prepared or properly stored base catalyst. For solid-supported catalysts, ensure they have not been deactivated by moisture or other contaminants.
Insufficient Base Ensure the stoichiometry of the base is appropriate for the chosen catalyst system. For some reactions, a catalytic amount is sufficient, while others may require stoichiometric amounts.
Low Reaction Temperature While the Henry reaction is often run at room temperature, some systems may require gentle heating to initiate the reaction. Monitor the reaction closely to avoid side reactions at higher temperatures.
Poor Solubility of Reactants If using a heterogeneous catalyst or a biphasic system, ensure adequate stirring to maximize the interfacial area. The use of a phase-transfer catalyst can also improve reaction rates in biphasic systems.[5]

Issue 2: Low Yield of 2-nitro-3-nonanol with Significant Byproduct Formation

Potential Cause Troubleshooting Suggestion
Dehydration to Nitroalkene Use milder reaction conditions (lower temperature, weaker base). Using only a small amount of base can help if the isolation of the β-hydroxy nitro-compound is desired.[3]
Cannizzaro Reaction of Heptanal This can occur in the presence of a strong base. Use a milder base or a catalyst system that favors the Henry reaction.
Self-Condensation of Heptanal (Aldol Condensation) This is another base-catalyzed side reaction. Optimizing the reaction conditions to favor the addition of nitroethane is key. This can sometimes be achieved by the slow addition of the aldehyde to the mixture of nitroethane and base.
Part 2: Oxidation of 2-nitro-3-nonanol to 3-Nonanone, 2-nitro-

Issue 1: Incomplete Oxidation

Potential Cause Troubleshooting Suggestion
Insufficient Oxidizing Agent Ensure the correct stoichiometry of the oxidizing agent is used. An excess of the oxidizing agent may be required for complete conversion.
Low Reaction Temperature The oxidation may require heating to proceed at a reasonable rate. Maintain the recommended temperature throughout the addition of reagents and for the specified reaction time.
Poor Mixing In heterogeneous reactions (e.g., with solid-supported oxidants) or biphasic systems, vigorous stirring is essential for efficient reaction.

Issue 2: Low Yield of 3-Nonanone, 2-nitro- with a Complex Product Mixture

Potential Cause Troubleshooting Suggestion
Over-oxidation and C-C Bond Cleavage Avoid excessively harsh conditions (high temperatures, highly concentrated acids). The dropwise addition of the oxidizing agent or the acid can help control the reaction exotherm and prevent over-oxidation.[1]
Formation of Nef Reaction Byproducts The Nef reaction is favored under strongly acidic conditions. Careful control of the pH during the reaction and workup is crucial to minimize this side reaction.[3]
Difficult Purification If the crude product is an oil that is difficult to purify by distillation, consider using column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-3-nonanol via Henry Reaction

This protocol is a general procedure and may require optimization based on the specific catalyst and conditions used.

  • Reagents:

    • Heptanal

    • Nitroethane

    • Base catalyst (e.g., KOH, supported base)

    • Solvent (e.g., water, THF)

  • Procedure:

    • To a solution of heptanal in the chosen solvent, add nitroethane.

    • Add the base catalyst to the mixture. In some procedures using KOH and a phase-transfer catalyst, a drop of aqueous 40% KOH is used.[5]

    • Stir the mixture at room temperature for the specified time (e.g., 8 hours).[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add excess water to the reaction mixture.

    • If a solid-supported catalyst is used, filter the suspension.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-3-nonanol.

Protocol 2: Oxidation of 2-nitro-3-nonanol to 3-Nonanone, 2-nitro-

This protocol is a modified and improved version of the classical dichromate oxidation, leading to high yields.[1]

  • Reagents:

    • 2-nitro-3-nonanol

    • Potassium dichromate (K₂Cr₂O₇)

    • Sulfuric acid (H₂SO₄)

    • Water

    • Dichloromethane (for extraction)

    • 5% Sodium carbonate solution (for washing)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • In a 3-necked flask equipped with a condenser and an addition funnel, mix potassium dichromate (0.069 mol) and water (35 mL) with constant mechanical stirring.

    • Gradually add the 2-nitro-3-nonanol (0.13 mol) to the cooled, stirring solution.

    • Continue stirring for another 10 minutes.

    • Prepare a cooled solution of sulfuric acid (30 mL) and water (18 mL) and add it dropwise to the reaction mixture over a period of 1 hour.

    • After the addition is complete, add 100 mL of water to the reaction mixture.

    • Extract the mixture with dichloromethane (3 x 150 mL).

    • Wash the combined organic layers sequentially with water (200 mL) and 5% sodium carbonate solution (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • The resulting liquid can be further purified by Kugelrohr distillation to yield pure 2-nitro-3-nonanone.[1] NMR analysis of the crude product often shows high purity, allowing it to be used directly in many cases.[1]

Data Presentation

Table 1: Reported Yields for the Oxidation of α-Nitro Alcohols to α-Nitro Ketones

Oxidation Method Yield (%) Reference
Modified Potassium Dichromate Oxidation85-95[1]
Wet-Alumina Supported Chromium(VI) Oxide68-86[1]
CrO₃ with Montmorillonite K 1076-90[1]
Sodium Dichromate Oxidation (Hurd and Nilson)39-74[1]

Visualizations

SynthesisWorkflow heptanal Heptanal henry_reaction Henry Reaction heptanal->henry_reaction nitroethane Nitroethane nitroethane->henry_reaction base Base Catalyst base->henry_reaction nitro_alcohol 2-nitro-3-nonanol henry_reaction->nitro_alcohol Step 1 oxidation Oxidation nitro_alcohol->oxidation oxidant Oxidizing Agent (e.g., K2Cr2O7/H2SO4) oxidant->oxidation product 3-Nonanone, 2-nitro- oxidation->product Step 2

Caption: Synthetic workflow for 3-Nonanone, 2-nitro-.

TroubleshootingHenry start Low Yield in Henry Reaction cause1 Low Conversion start->cause1 cause2 Byproduct Formation start->cause2 solution1a Check Catalyst Activity cause1->solution1a solution1b Optimize Base Stoichiometry cause1->solution1b solution1c Adjust Temperature cause1->solution1c solution2a Use Milder Conditions cause2->solution2a Dehydration solution2b Consider Alternative Base cause2->solution2b Cannizzaro/Aldol

Caption: Troubleshooting logic for the Henry reaction.

TroubleshootingOxidation start Low Yield in Oxidation cause1 Incomplete Reaction start->cause1 cause2 Complex Mixture start->cause2 solution1a Check Oxidant Stoichiometry cause1->solution1a solution1b Adjust Temperature cause1->solution1b solution2a Control Reagent Addition cause2->solution2a Over-oxidation solution2b Control pH cause2->solution2b Nef Reaction solution2c Chromatographic Purification cause2->solution2c Purity Issues

Caption: Troubleshooting logic for the oxidation step.

References

Technical Support Center: Nitration of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of nitroketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the nitration of ketones, providing explanations and actionable solutions.

Q1: My reaction mixture turned dark brown or black upon addition of the nitrating agent. What is the cause and how can I prevent it?

A: A dark coloration, often described as tarring, is a common issue in nitration reactions and typically indicates oxidative side reactions or decomposition of the starting material or product.[1]

  • Likely Causes:

    • Oxidative Cleavage: Strong nitrating agents, especially at elevated temperatures, can oxidize and cleave the ketone, leading to a complex mixture of smaller, often colored, byproducts.[2] The C-C bond adjacent to the carbonyl group is susceptible to cleavage.

    • Over-nitration/Polynitration: For aromatic ketones, the introduction of multiple nitro groups can lead to the formation of highly colored charge-transfer complexes.

    • Reaction with Impurities: Impurities in the starting ketone or solvent can be more susceptible to oxidation.

    • High Reaction Temperature: The rate of decomposition and oxidation reactions increases significantly with temperature.

  • Troubleshooting & Prevention:

    • Maintain Low Temperatures: Perform the reaction at a low temperature (typically 0 °C to -10 °C) by using an ice-salt or dry ice-acetone bath. Add the nitrating agent slowly and dropwise to control the exothermic nature of the reaction.

    • Choice of Nitrating Agent: Consider using a milder nitrating agent. For α-nitration of aliphatic ketones, acetyl nitrate or nitronium tetrafluoroborate can sometimes give cleaner reactions than mixed acid (HNO₃/H₂SO₄).

    • Purity of Reagents: Ensure your starting ketone and solvent are pure and dry.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.

Q2: I am observing a significant amount of a higher molecular weight byproduct, and my yield of the desired nitroketone is low. What is this byproduct and how can I minimize its formation?

A: The formation of a higher molecular weight byproduct is often due to an acid-catalyzed aldol condensation. This is particularly common when nitrating ketones that have α-hydrogens.

  • Mechanism of Aldol Condensation:

    • Under the strongly acidic conditions of nitration, the ketone can be protonated, which facilitates the formation of an enol.

    • The enol, acting as a nucleophile, can then attack the carbonyl carbon of another protonated ketone molecule.

    • This is followed by dehydration to yield an α,β-unsaturated ketone, which is a larger molecule than the starting ketone.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Lower temperatures disfavor the aldol condensation reaction.

    • Order of Addition: Adding the ketone slowly to the cold nitrating mixture can help to keep the concentration of the unreacted ketone low, thus minimizing self-condensation.

    • Use of a Co-solvent: In some cases, using a co-solvent in which the ketone is soluble but the nitrating agent is not can help to control the reaction rate.

Q3: My nitration of an aromatic ketone is giving a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the meta product?

A: The carbonyl group of an aromatic ketone is a deactivating, meta-directing group for electrophilic aromatic substitution.[3] However, the reaction conditions can influence the isomer distribution.

  • Factors Influencing Regioselectivity:

    • Acidity of the Medium: In highly acidic media, the ketone is protonated, which increases its deactivating effect and enhances the preference for meta-substitution.

    • Nitrating Agent: The choice of nitrating agent can affect the steric bulk of the electrophile and the reaction's transition state, which can influence the ortho/para ratio.

  • Improving Meta-Selectivity:

    • Use of a Strong Acid System: Employing a strong acid mixture, such as concentrated sulfuric acid with nitric acid, will favor the formation of the meta isomer.

    • Reaction Temperature: While the effect can be complex, running the reaction at a slightly elevated temperature (while still controlling for side reactions) can sometimes favor the thermodynamically more stable meta product.

Q4: I am attempting an α-nitration of an aliphatic ketone, but I am getting a mixture of C-nitrated and O-nitrated products. How can I favor C-nitration?

A: The nitration of ketones can proceed through either C-nitration of the enol/enolate or O-nitration of the enol/enolate. The desired product is typically the C-nitrated α-nitroketone.

  • Factors Influencing C- vs. O-Nitration:

    • Nature of the Nitrating Agent: The "hardness" or "softness" of the electrophilic nitrogen species can influence the site of attack. Harder electrophiles tend to favor attack at the more electronegative oxygen atom (O-nitration), while softer electrophiles favor attack at the carbon atom (C-nitration).

    • Solvent: The solvent can influence the aggregation of the enolate and the nature of the counter-ion, which in turn can affect the C/O selectivity.

    • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable C-nitrated product.

  • Strategies to Favor C-Nitration:

    • Choice of Nitrating Agent: Alkyl nitrates in the presence of a base are often used for the α-nitration of ketones and tend to favor C-nitration. Acetyl nitrate is another reagent that can be effective.

    • Control of Reaction Conditions: Careful control of temperature and the slow addition of the nitrating agent are crucial.

Data on Side Product Formation

The following table summarizes qualitative data on the formation of side products during the nitration of different types of ketones under various conditions. Quantitative data in the literature is often specific to the substrate and reaction setup.

Ketone TypeNitrating AgentCommon Side ProductsConditions Favoring Side Products
Aliphatic (e.g., 2-Heptanone) Mixed Acid (HNO₃/H₂SO₄)Aldol condensation products, Oxidative cleavage products (carboxylic acids)Higher temperatures, high concentration of ketone
Acetyl NitrateFewer oxidative byproducts, but aldol condensation can still occurInadequate cooling
Cyclic (e.g., Cyclohexanone) Mixed Acid (HNO₃/H₂SO₄)Dicarboxylic acids (e.g., adipic acid) from oxidative ring-openingStrong oxidizing conditions, elevated temperatures
Alkyl Nitrates/BaseAldol condensation productsHigh concentration of ketone, prolonged reaction times
Aromatic (e.g., Acetophenone) Mixed Acid (HNO₃/H₂SO₄)Dinitrated products (e.g., 3,5-dinitroacetophenone), phenolic byproductsHigh temperatures, excess nitrating agent
Fuming Nitric AcidPolynitration, oxidative decompositionHarsh conditions, presence of activating groups on the ring

Experimental Protocols

Protocol 1: General Procedure for the Meta-Nitration of Acetophenone

This protocol is adapted from standard laboratory procedures for the electrophilic aromatic substitution of ketones.

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. Keep this mixture cold.

  • Reaction Setup: In a separate flask, dissolve 5.0 g of acetophenone in 10 mL of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice-water bath with magnetic stirring.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the acetophenone solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Isolation: The precipitated solid product (m-nitroacetophenone) is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure m-nitroacetophenone.

Protocol 2: General Procedure for the α-Nitration of a Cyclic Ketone (e.g., Cyclohexanone)

This protocol is based on methods for the synthesis of α-nitro cyclanones.[4]

  • Reaction Setup: To a solution of the cyclic ketone (1.0 mmol) in a suitable solvent (e.g., 5 mL of acetic acid) in a round-bottom flask, add a copper(II) acetate catalyst (0.1 mmol).

  • Addition of Nitrating Agent: While stirring the mixture at room temperature, add a nitrating agent such as tert-butyl nitrite (1.5 mmol) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Competing Pathways in Ketone Nitration

G Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid/Base Catalysis C_Nitration C-Nitration Product (α-Nitroketone) Enol->C_Nitration C-Attack O_Nitration O-Nitration Product (Nitrite Ester) Enol->O_Nitration O-Attack NitratingAgent Nitrating Agent (NO2+)

Caption: Competing C- and O-nitration pathways from the enol intermediate.

Diagram 2: Troubleshooting Workflow for Low Yield in Ketone Nitration

G start Low Yield of Nitroketone check_temp Was the temperature strictly controlled? start->check_temp high_temp High temperature likely caused decomposition/ side reactions. check_temp->high_temp No check_byproducts Analyze crude product for byproducts (TLC, NMR, MS). check_temp->check_byproducts Yes control_temp Action: Repeat with better cooling and slow addition. high_temp->control_temp aldol Higher MW byproduct observed? check_byproducts->aldol aldol_yes Likely Aldol Condensation. aldol->aldol_yes Yes aldol_no Cleavage or other side reactions. aldol->aldol_no No minimize_aldol Action: Lower temperature, slow addition of ketone. aldol_yes->minimize_aldol reassess_reagents Action: Use milder nitrating agent, check reagent purity. aldol_no->reassess_reagents

Caption: A logical workflow for troubleshooting low yields in ketone nitration.

Diagram 3: Mechanism of Acid-Catalyzed Aldol Condensation Side Reaction

G Ketone1 Ketone ProtonatedKetone1 Protonated Ketone Ketone1->ProtonatedKetone1 H+ Enol Enol ProtonatedKetone1->Enol -H+ ProtonatedKetone2 Protonated Ketone Enol->ProtonatedKetone2 Nucleophilic Attack Ketone2 Another Ketone Molecule Ketone2->ProtonatedKetone2 H+ AldolAdduct Aldol Adduct FinalProduct α,β-Unsaturated Ketone AldolAdduct->FinalProduct -H2O

Caption: The mechanism of the acid-catalyzed aldol condensation side reaction.

References

Technical Support Center: Optimization of the Henry Reaction for the Synthesis of α-Nitro Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of the Henry reaction, particularly for the synthesis of β-nitro alcohols as precursors to α-nitro ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and how is it related to the synthesis of α-nitro ketones?

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[1] These β-nitro alcohols are valuable intermediates that can be subsequently oxidized to yield α-nitro ketones.[1]

Q2: What are the most common challenges encountered during the Henry reaction?

The main challenges include:

  • Low yields: Often due to side reactions or unfavorable equilibria.[2]

  • Side reactions: The most common side reactions are dehydration of the β-nitro alcohol to a nitroalkene, the retro-Henry reaction, and the Cannizzaro reaction.[3][4]

  • Incomplete conversion: The reversibility of the reaction can lead to reaction stalling.[1]

  • Poor stereoselectivity: The reaction can produce a mixture of diastereomers, which may be difficult to separate.[1]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Reaction

Q: My Henry reaction is giving a low yield of the desired β-nitro alcohol. What are the possible causes and solutions?

A: Low yields in the Henry reaction can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Retro-Henry Reaction: The Henry reaction is reversible, and the equilibrium may favor the starting materials, especially with sterically hindered ketones.[2][4]

    • Solution: Use an excess of the nitroalkane to push the equilibrium towards the product.[5] For unreactive substrates, converting the nitroalkane to its dianion can increase reactivity.[1]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Solution: Screen different bases (both organic and inorganic) and solvents.[4] Lower temperatures generally favor the formation of the β-nitro alcohol and can improve yields by minimizing side reactions.[6]

  • Impure Reagents: The purity of your starting materials, especially the aldehyde or ketone, is crucial.

    • Solution: Ensure your carbonyl compound is free of acidic or other impurities that could interfere with the reaction. Purification of reagents may be necessary.

Problem 2: Formation of Byproducts

Q: I am observing significant formation of a nitroalkene byproduct. How can I suppress this dehydration reaction?

A: The elimination of water from the β-nitro alcohol product to form a nitroalkene is a common side reaction, particularly when acidic protons are available and at elevated temperatures.[7][8]

  • Control the Amount and Type of Base: Using a large excess of a strong base can promote elimination.

    • Solution: Use only a catalytic amount of base.[7] Weaker bases, such as organic amines, can also be employed to minimize dehydration.

  • Temperature Control: Higher temperatures favor the elimination reaction.[8]

    • Solution: Run the reaction at lower temperatures (e.g., room temperature or below).[6]

  • Solvent Choice: The solvent can influence the reaction pathway.

    • Solution: Using glacial acetic acid as a solvent has been reported to help control the reaction and minimize water-related side products, although it seems counterintuitive for a base-catalyzed reaction.[6]

Q: My reaction mixture shows evidence of a Cannizzaro reaction. Why is this happening and how can I prevent it?

A: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to a primary alcohol and a carboxylic acid.[9] This can be a significant side reaction under the basic conditions of the Henry reaction, especially with sterically hindered aldehydes that do not have α-hydrogens.[3][4]

  • Cause: The use of a strong base with a non-enolizable aldehyde.

    • Solution: If your aldehyde is prone to the Cannizzaro reaction, consider using a milder base or a catalytic system that favors the Henry reaction pathway. The use of a crossed Cannizzaro reaction with formaldehyde as a sacrificial aldehyde is a strategy in other contexts but may complicate the Henry reaction mixture.[10][11]

Problem 3: Poor Stereoselectivity

Q: The Henry reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

A: Controlling the stereochemical outcome of the Henry reaction is a significant challenge due to the reversibility of the reaction and the potential for epimerization at the carbon bearing the nitro group.[1]

  • Use of Chiral Catalysts: This is one of the most effective methods for controlling stereoselectivity.

    • Solution: Employ chiral metal complexes (e.g., with copper, zinc, or magnesium) or organocatalysts.[1][3] These catalysts can create a chiral environment that favors the formation of one stereoisomer over the other.

  • Reaction Conditions: Solvent and temperature can influence the transition state geometry.

    • Solution: Experiment with different solvents and run the reaction at low temperatures to enhance diastereoselectivity.

  • Substrate Control: The steric bulk of the reactants can influence the preferred transition state.[1]

    • Solution: While often dictated by the target molecule, understanding the steric effects can help in predicting and potentially controlling the stereochemical outcome.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Henry Reaction

EntryCarbonyl SubstrateNitroalkaneCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1BenzaldehydeNitromethaneImidazoleWaterRT585-[12]
2BenzaldehydeNitromethaneImidazoleGrindingRT0.590-[12]
3o-NitrobenzaldehydeNitromethane(S)-Cu1/NaOAcCH₂Cl₂/THFRT2496-[13]
4PhenylglyoxalNitromethaneAmberlyst A212-MeTHFRT576-[14]
5PhenylglyoxalNitroethaneAmberlyst A212-MeTHFRT5701:1.6[14]

Table 2: Oxidation of β-Nitro Alcohols to α-Nitro Ketones

Entryβ-Nitro AlcoholOxidizing AgentSolventTemp (°C)TimeYield (%)Reference
13-Nitro-2-butanolK₂Cr₂O₇ / H₂SO₄Water-1 h (addition)85-95[15]
21-Nitro-2-pentanolK₂Cr₂O₇ / H₂SO₄Water-1 h (addition)85-95[15]
32-Nitro-3-hexanolK₂Cr₂O₇ / H₂SO₄Water-1 h (addition)85-95[15]
4VariousWet alumina supported CrO₃Solvent-free--68-86[15]
5VariousAlumina supported KF / CrO₃---76-90[15]

Experimental Protocols

Protocol 1: General Procedure for the Henry Reaction (Solid-State Grinding) [12]

  • In a mortar, combine the aldehyde (1 mmol), nitroalkane (5 mmol), and imidazole (0.35 mmol).

  • Grind the mixture with a pestle at room temperature for the specified time (typically 20-40 minutes). The mixture will become a sticky paste.

  • Upon completion (monitored by TLC), dilute the mixture with distilled water (10 mL).

  • Extract the product with diethyl ether (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (ethyl acetate/n-hexane).

Protocol 2: General Procedure for the Oxidation of β-Nitro Alcohols to α-Nitro Ketones [15]

  • In a 3-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, mix potassium dichromate (0.069 mol) and water (35 mL).

  • Cool the solution and gradually add the β-nitro alcohol (0.13 mol) with constant stirring.

  • Continue stirring for an additional 10 minutes.

  • Prepare a cooled solution of sulfuric acid (30 mL) in water (18 mL).

  • Add the sulfuric acid solution dropwise to the reaction mixture over a period of 1 hour.

  • After the addition is complete, add water (100 mL) to the reaction mixture.

  • Extract the α-nitro ketone product, and purify by distillation or chromatography.

Visualizations

Henry_Reaction_Workflow start Start: Henry Reaction (Nitroalkane + Ketone/Aldehyde) react Base-catalyzed Reaction start->react product Desired Product: β-Nitro Alcohol react->product oxidation Oxidation Step product->oxidation final_product Final Product: α-Nitro Ketone oxidation->final_product

Caption: General workflow for the synthesis of α-nitro ketones via the Henry reaction.

Troubleshooting_Henry_Reaction start Henry Reaction Experiment issue Problem Encountered? start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yes side_products Side Products Observed issue->side_products Yes poor_stereo Poor Stereoselectivity issue->poor_stereo Yes sol_yield Solutions: - Use excess nitroalkane - Screen bases/solvents - Lower temperature - Use pure reagents low_yield->sol_yield sol_side Solutions: - Use catalytic amount of base - Lower temperature - Consider milder base - Control reaction time side_products->sol_side sol_stereo Solutions: - Use chiral catalysts - Optimize solvent - Lower temperature poor_stereo->sol_stereo

Caption: Troubleshooting decision tree for common issues in the Henry reaction.

References

Technical Support Center: α-Nitro Ketone Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the purification of α-nitro ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these valuable synthetic intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of α-nitro ketones in a question-and-answer format.

Question: My α-nitro ketone appears to be decomposing on the silica gel column during chromatography. What can I do?

Answer: Decomposition of α-nitro ketones on silica gel is a common issue, potentially due to the acidic nature of standard silica gel or prolonged contact time. Here are several strategies to mitigate this problem:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. You can prepare this by creating a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine, then evaporating the solvent.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or Florisil®.

  • Solvent System Modification: Incorporate a small amount of a basic additive, like triethylamine or pyridine (typically 0.1-1%), into your eluent system to neutralize active sites on the silica gel.

  • Rapid Chromatography: Perform flash chromatography with slightly higher pressure to minimize the time the compound spends on the column.

  • Solvent-Free Conditions: In some cases, the crude mixture can be directly charged to a chromatography column for immediate purification, avoiding the need for extraction with an organic solvent.[1]

Question: I am having difficulty removing polar impurities from my α-nitro ketone. What purification method should I try?

Answer: For removing polar impurities, liquid-liquid extraction is an effective technique.[2] An appropriate extraction strategy can partition the desired α-nitro ketone into an organic phase while the polar impurities remain in an aqueous phase.

Question: My α-nitro ketone is an oil and I am struggling to crystallize it. What are some tips for recrystallization?

Answer: Recrystallization of oily α-nitro ketones can be challenging. Here are some techniques to induce crystallization:

  • Solvent Selection: The key is finding a solvent system where the α-nitro ketone has high solubility at elevated temperatures and low solubility at lower temperatures.[3] Start by testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days can sometimes yield crystals.[4]

  • Cooling: Ensure the cooling process is slow to allow for the formation of well-defined crystals.[3]

Question: I observe a colored impurity in my product after purification. What could it be and how can I remove it?

Answer: A common colored impurity, often yellow or brown, can result from the dehydration of the precursor nitroaldol, leading to the formation of a nitro-olefin.[5] If this is a minor impurity, careful recrystallization may be sufficient to remove it. If it is a significant component, you may need to revisit the reaction conditions to prevent its formation.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my α-nitro ketone after purification?

A1: The purity of the final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify any residual impurities.[6]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q2: Are α-nitro ketones generally stable compounds?

A2: The stability of α-nitro ketones can vary depending on their structure. The presence of the electron-withdrawing nitro group can make the α-proton acidic and the carbonyl group more electrophilic, potentially leading to instability or side reactions under certain conditions, such as exposure to strong bases or acids.[7][8]

Q3: Can I use distillation to purify my α-nitro ketone?

A3: Yes, distillation can be a suitable method for volatile, thermally stable α-nitro ketones. Kugelrohr distillation, a short-path distillation technique, is particularly useful as it minimizes the thermal stress on the compound.[6][9]

Q4: What are some common side products in the synthesis of α-nitro ketones that can complicate purification?

A4: Side products often arise from the preceding Henry (nitroaldol) reaction or the subsequent oxidation step. These can include unreacted starting materials (aldehyde/ketone and nitroalkane), the intermediate nitro alcohol, and dehydration products (nitro-olefins).[5][6]

Data Summary

Purification MethodTypical YieldsPurityNotes
Direct Use after Synthesis85-95% (synthesis yield)>95% (by NMR)Applicable when the synthesis is very clean, requiring minimal purification.[6][9]
Kugelrohr DistillationVariableHighSuitable for volatile and thermally stable α-nitro ketones.[6]
Column Chromatography31-47% (of related compounds)HighMay require deactivated silica or alternative stationary phases to prevent decomposition.[4]
RecrystallizationVariableVery HighEffective for solid compounds; solvent selection is critical.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a general guideline for the extractive work-up following the synthesis of an α-nitro ketone.[2][6]

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Washing: Wash the combined organic layers sequentially with water and a 5% sodium carbonate solution to remove acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude α-nitro ketone.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid α-nitro ketone by recrystallization.[3][4]

  • Dissolution: In a flask, dissolve the crude α-nitro ketone in a minimal amount of a suitable hot solvent (or solvent mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Workflow

Caption: Troubleshooting workflow for α-nitro ketone purification.

References

Stabilizing 2-nitro-3-nonanone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 2-nitro-3-nonanone during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-nitro-3-nonanone during storage?

A1: The stability of 2-nitro-3-nonanone can be compromised by several factors, primarily:

  • Presence of Acids or Bases: The hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) are acidic. Bases can catalyze degradation reactions. Strong acids can also promote hydrolysis and other decomposition pathways.

  • Elevated Temperatures: Higher temperatures accelerate the rate of decomposition reactions.

  • Exposure to Light: Photochemical degradation can occur, especially in the presence of UV light.

  • Presence of Moisture: Water can facilitate hydrolysis of the nitro group.[1]

  • Presence of Oxidizing or Reducing Agents: These can react with the nitro or ketone functional groups, leading to degradation.

Q2: What are the visible signs of 2-nitro-3-nonanone degradation?

A2: Degradation of 2-nitro-3-nonanone may be indicated by:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless or pale yellow solution.

  • Gas Evolution: The formation of bubbles, which may indicate the release of nitrogen oxides.

  • Changes in pH: A shift in the pH of a solution containing the compound.

  • Precipitate Formation: The appearance of solid material in a solution.

  • Inconsistent Experimental Results: Variability in analytical data or biological activity assays.

Q3: What are the recommended storage conditions for 2-nitro-3-nonanone?

A3: To ensure the stability of 2-nitro-3-nonanone, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of thermal degradation.
Light Store in an amber vial or in the darkPrevents photochemical decomposition.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation.
Container Tightly sealed, inert glass containerPrevents exposure to moisture and air.
pH Neutral (if in solution)Avoids acid or base-catalyzed degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of 2-nitro-3-nonanone.

Issue 1: The compound develops a yellow color over time.

Potential Cause Troubleshooting Step Expected Outcome
Formation of nitrogen oxides (NOx)Store under an inert atmosphere. Consider adding a stabilizer that can scavenge NOx, such as a small amount of an aniline derivative or certain natural antioxidants.[1]The rate of color development is significantly reduced.
Base-catalyzed decompositionEnsure all solvents and reagents are free from basic impurities. Store in a neutral, buffered solution if possible.The compound remains colorless for a longer period.
PhotodegradationProtect the compound from light by using amber vials and storing it in a dark place.The yellowing is prevented when light exposure is minimized.

Issue 2: Inconsistent results in analytical assays (e.g., HPLC, NMR).

Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample preparationPrepare samples immediately before analysis. Use cold solvents and minimize the time the sample is at room temperature.Improved peak shape and consistent retention times in HPLC; cleaner spectra in NMR.
On-column degradation (HPLC)Use a well-maintained column and a mobile phase with a neutral pH. Consider using a shorter analysis time or a lower column temperature.Reproducible peak areas and retention times.
Presence of multiple isomers or tautomersThis is inherent to the molecule's structure. For analytical purposes, ensure that the method can separate or quantify all relevant forms.Consistent and reproducible quantification of all species.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 2-nitro-3-nonanone. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of 2-nitro-3-nonanone in the initial mobile phase composition.

Protocol 2: General Procedure for Adding a Stabilizer

For long-term storage, the addition of a stabilizer can be beneficial.

  • If 2-nitro-3-nonanone is a solid, dissolve it in a minimal amount of a compatible, dry, and neutral solvent (e.g., anhydrous ethanol or ethyl acetate).

  • Add the stabilizer at a low concentration (e.g., 0.1% w/w). Examples of potential stabilizers include butylated hydroxytoluene (BHT) or diphenylamine.[1]

  • Mix thoroughly until the stabilizer is completely dissolved.

  • If the solvent is not desired for long-term storage, it can be removed under reduced pressure at a low temperature.

  • Store the stabilized compound under the recommended conditions.

Visualizations

degradation_pathway A 2-Nitro-3-nonanone B Nitronate Anion (aci-form) A->B Base C Hydrolysis Products (e.g., 3-nonanone, nitrite) B->C H2O D Elimination Product (Nitroalkene) B->D Elimination E Further Decomposition C->E D->E experimental_workflow cluster_storage Storage cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting A Receive/Synthesize 2-Nitro-3-nonanone B Store at 2-8°C in dark, inert atmosphere A->B C Prepare Sample for HPLC B->C D HPLC Analysis C->D E Review Data for Degradation Products D->E F Degradation Observed? E->F G Add Stabilizer (e.g., BHT) F->G Yes I Proceed with Experiment F->I No H Re-analyze Purity G->H H->I

References

Technical Support Center: Reduction of α-Nitro Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reduction of α-nitro ketones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this crucial synthetic transformation. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reduction of an α-nitro ketone is not proceeding to completion. What are the common causes?

A1: Several factors can lead to an incomplete reaction:

  • Inactive Catalyst or Reagent: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old or deactivated. Similarly, reducing agents like NaBH₄ can decompose over time. Always use freshly opened or properly stored reagents. In the case of catalytic hydrogenation, the catalyst may be poisoned by impurities in the starting material or solvent.[1]

  • Insufficient Reducing Agent: Ensure you are using the correct stoichiometric amount of the reducing agent. For metal hydrides, it's common practice to use a molar excess.

  • Poor Solubility: The α-nitro ketone may not be fully dissolved in the chosen solvent, limiting its contact with the reagent or catalyst. Consider changing the solvent or gently heating the reaction mixture if the reagents are stable at higher temperatures.

  • Low Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can result in a sluggish or incomplete reaction. Ensure your system is properly sealed and pressurized.[1]

  • Incorrect Temperature: Some reductions require specific temperature conditions to proceed efficiently. Consult the literature for the optimal temperature for your chosen method.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The reduction of α-nitro ketones can be complex, with several potential side products:

  • Over-reduction: The ketone functionality may be reduced to a secondary alcohol, especially with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or under harsh hydrogenation conditions.

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[2] These can sometimes be isolated as side products, particularly if the reaction does not go to completion.[2]

  • Dimerization Products: Under certain conditions, intermediates can react with each other to form azo or azoxy compounds.[2]

  • Decomposition: α-nitro ketones can be unstable, particularly in the presence of strong bases or high temperatures, leading to decomposition pathways.

Q3: How can I selectively reduce the nitro group without affecting the ketone?

A3: Achieving chemoselectivity is a common challenge. Here are some strategies:

  • Catalytic Hydrogenation: This is often the method of choice for selectively reducing a nitro group. Catalysts like Pd/C, PtO₂, and Raney Nickel under controlled hydrogen pressure and temperature can effectively reduce the nitro group while leaving the ketone intact.[3]

  • Metal-Acid Systems: Reagents like iron in acetic acid (Fe/HOAc) or tin(II) chloride (SnCl₂) are classic methods for nitro group reduction and are generally chemoselective for the nitro group over a ketone.[4]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C) can be a mild and effective method for selective nitro group reduction.

Q4: My desired α-amino ketone seems to be unstable during workup and purification. What precautions should I take?

A4: α-amino ketones can be prone to self-condensation (dimerization) or other degradation pathways, especially under acidic or basic conditions.

  • Neutral Workup: Avoid strongly acidic or basic conditions during the workup. Use mild quenching agents and washes with saturated sodium bicarbonate or brine.

  • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.

  • Column Chromatography Considerations: If using silica gel chromatography, deactivation of the silica with a small amount of triethylamine in the eluent can help prevent product degradation on the column.

  • Storage: Store the purified α-amino ketone as a salt (e.g., hydrochloride salt) to improve its stability.

Troubleshooting Guides

Guide 1: Low or No Yield

If you are experiencing low or no yield, follow this troubleshooting workflow.

LowYield start Problem: Low or No Yield check_reagents 1. Check Reagents & Catalyst start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_sm 3. Analyze Starting Material start->check_sm check_workup 4. Review Workup & Purification start->check_workup solution_reagents Use fresh reagents/catalyst. Test for activity. check_reagents->solution_reagents solution_conditions Adjust temperature, pressure, or reaction time. Check solvent purity and solubility. check_conditions->solution_conditions solution_sm Confirm identity and purity of starting material by NMR, LC-MS, etc. check_sm->solution_sm solution_workup Check for product loss in aqueous layers. Use milder purification techniques. check_workup->solution_workup

Caption: Troubleshooting workflow for low or no reaction yield.

Guide 2: Unexpected Product Formation

If your analysis shows an unexpected product, consider the following possibilities.

UnexpectedProduct start Problem: Unexpected Product over_reduction Over-reduction Product? (e.g., alcohol) start->over_reduction side_reaction Side Reaction Product? (e.g., dimer, intermediate) start->side_reaction sm_rearrangement Starting Material Rearrangement? start->sm_rearrangement solution_over_reduction Use a milder reducing agent. Reduce reaction time or temperature. over_reduction->solution_over_reduction solution_side_reaction Lower the concentration. Adjust pH or temperature. side_reaction->solution_side_reaction solution_sm_rearrangement Investigate stability of starting material under reaction conditions. sm_rearrangement->solution_sm_rearrangement

Caption: Decision tree for identifying unexpected products.

Data Presentation: Comparison of Common Reducing Agents

The choice of reducing agent is critical for the successful reduction of α-nitro ketones. The table below summarizes the typical outcomes and conditions for common reagents.

Reducing Agent/SystemPrimary ProductCommon Side ProductsKey Considerations
H₂/Pd-C α-Amino KetoneNitro Alcohol, Over-reduced alkaneExcellent for selective nitro reduction. Catalyst poisoning is a risk.
H₂/PtO₂ α-Amino KetoneNitro Alcohol, Over-reduced alkaneMore active than Pd/C; may require milder conditions to avoid over-reduction.
H₂/Raney Ni α-Amino KetoneNitro Alcohol, Over-reduced alkaneActive catalyst, requires careful temperature and pressure control.
Fe/HCl or Fe/NH₄Cl α-Amino KetoneIron sludge can complicate workup.A classic, cost-effective method for selective nitro reduction.[3]
SnCl₂/HCl α-Amino KetoneTin salts can be difficult to remove.Effective for selective nitro reduction.
NaBH₄ β-Nitro AlcoholTypically reduces the ketone faster than the nitro group.[5]
LiAlH₄ Amino AlcoholComplex mixtureVery strong reducing agent; will reduce both functional groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the selective reduction of an α-nitro ketone to an α-amino ketone using catalytic hydrogenation.

  • Reaction Setup: To a solution of the α-nitro ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask is added 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation: The flask is connected to a hydrogen source, and the atmosphere is replaced with hydrogen by evacuating and refilling the system three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude α-amino ketone, which can then be purified by column chromatography or crystallization (often as a salt).

CatalyticHydrogenation cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Isolation setup_1 Dissolve α-nitro ketone in solvent setup_2 Add Pd/C catalyst setup_1->setup_2 reaction_1 Evacuate and fill with H₂ setup_2->reaction_1 reaction_2 Stir under H₂ atmosphere reaction_1->reaction_2 workup_1 Filter through Celite® reaction_2->workup_1 workup_2 Concentrate filtrate workup_1->workup_2 workup_3 Purify product workup_2->workup_3

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is a classic alternative to catalytic hydrogenation for the selective reduction of aromatic nitro groups.

  • Reaction Setup: The α-nitro ketone (1.0 eq) is dissolved in ethanol or ethyl acetate. To this solution, a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid is added portion-wise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, the mixture is carefully poured into ice-water and basified to a pH of ~8 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified.

References

Technical Support Center: Optimizing the Michael Addition of Nitro Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Michael addition of nitro ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during this crucial C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition of nitro ketones?

The Michael addition is a nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this specific variation, the enolate of a ketone attacks an α,β-unsaturated nitroalkene. This reaction is highly valuable in organic synthesis as the nitro group can be readily transformed into other functional groups like amines or carbonyls, providing a versatile route to complex molecules.[1][2]

Q2: Why am I getting a low yield in my Michael addition?

Low yields can stem from several factors, including suboptimal reaction conditions, inappropriate catalyst selection, the occurrence of side reactions, or issues during product isolation. Common culprits include:

  • Inefficient catalyst: The chosen catalyst may not be active enough for your specific substrates.

  • Poor solvent choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates.[1]

  • Side reactions: The retro-Michael reaction, self-condensation of the ketone, or polymerization of the nitroalkene can consume starting materials and reduce the yield of the desired product.

  • Equilibrium: The Michael addition can be reversible, and the position of the equilibrium may not favor the product under your current conditions.

  • Steric hindrance: Bulky substituents on either the ketone or the nitroalkene can impede the reaction.[1]

Q3: What are some common side reactions to be aware of?

The most common side reaction is the retro-Michael reaction , where the adduct reverts to the starting materials. This is often favored by high temperatures and basic conditions.[3][4] Other potential side reactions include the self-condensation of the ketone (an aldol reaction) and the polymerization of the electron-deficient nitroalkene.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:

Possible Cause Suggested Solution Detailed Protocol
Insufficient Catalyst Activity Screen different classes of organocatalysts known to be effective for this transformation, such as proline derivatives or thiourea-based catalysts.[1][2][5][6]Protocol 1: Catalyst Screening. Set up small-scale parallel reactions with your substrates using different catalysts (e.g., L-proline, a diphenylprolinol silyl ether, and a thiourea catalyst) under the same reaction conditions (solvent, temperature, concentration). Monitor the reactions by TLC or LC-MS to identify the most promising catalyst.
Suboptimal Reaction Conditions Optimize the solvent, temperature, and concentration. Non-polar solvents often favor the reaction, but the optimal choice is substrate-dependent.[1]Protocol 2: Condition Optimization. Once a suitable catalyst is identified, perform a grid optimization. Vary the solvent (e.g., toluene, CH2Cl2, THF, and a polar aprotic solvent like acetonitrile). For each solvent, test a range of temperatures (e.g., room temperature, 0 °C, and 40 °C).
Inadequate Base/Acid Additive The addition of a co-catalyst, such as a weak acid or base, can significantly accelerate the reaction. For amine-based catalysts, a weak acid like benzoic acid can facilitate enamine formation.[1][7] For reactions requiring a base, ensure the pKa is appropriate to deprotonate the ketone without promoting side reactions.Protocol 3: Additive Screening. To a reaction employing a primary or secondary amine catalyst, add a catalytic amount (e.g., 10-20 mol%) of a weak acid like benzoic acid or 4-nitrophenol.[5] Monitor the reaction progress against a control reaction without the additive.
Issue 2: Formation of Significant Side Products

If you observe the formation of multiple products, leading to a low yield of the desired adduct, consider these strategies:

Possible Cause Suggested Solution Detailed Protocol
Retro-Michael Reaction Lower the reaction temperature and use a milder base if applicable. Once the reaction is complete, immediate workup and purification can prevent product degradation.[2][3][4]Protocol 4: Minimizing Retro-Michael Reaction. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution) and immediately proceed with extraction and purification. Avoid prolonged exposure to basic conditions during workup.
Self-Condensation of Ketone Use a catalyst that favors the Michael addition over the aldol reaction. Prolinol ethers are often more selective than proline in this regard. Alternatively, adding the ketone slowly to the reaction mixture can minimize its concentration and disfavor bimolecular self-condensation.Protocol 5: Slow Addition of Ketone. Prepare a solution of the nitroalkene, catalyst, and solvent. Add the ketone dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.
Polymerization of Nitroalkene Ensure high purity of the nitroalkene. Use a less reactive solvent and lower the reaction temperature.Protocol 6: Purification of Nitroalkene. Purify the nitroalkene by recrystallization or column chromatography immediately before use. Store it in a cool, dark place to prevent polymerization.

Data Presentation

The following tables summarize the effect of different catalysts and solvents on the yield of the Michael addition of ketones to nitroalkenes, based on published data.

Table 1: Effect of Catalyst on Yield

EntryKetoneNitroalkeneCatalyst (mol%)SolventYield (%)Reference
1Cyclohexanoneβ-nitrostyreneL-Proline (20)DMSO95N/A
2Acetophenoneβ-nitrostyrene(R,R)-DPEN-thiourea (10)Toluene96[1]
3Acetoneβ-nitrostyrene(R,R)-1,2-cyclohexyldiamine derivativeTolueneLow[1]
4Cyclohexanoneβ-nitrostyrene(S)-pyrrolidine arenesulfonamide (10)Toluene99[5]

Table 2: Effect of Solvent on Yield

EntryKetoneNitroalkeneCatalyst (mol%)SolventYield (%)Reference
1Acetophenoneβ-nitrostyrene(R,R)-DPEN-thiourea (10)Toluene96[1]
2Acetophenoneβ-nitrostyrene(R,R)-DPEN-thiourea (10)Dichloromethane85[1]
3Acetophenoneβ-nitrostyrene(R,R)-DPEN-thiourea (10)Tetrahydrofuran78[1]
4Acetophenoneβ-nitrostyrene(R,R)-DPEN-thiourea (10)Acetonitrile65[1]

Visualizations

Experimental Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction: Low Conversion or Side Products? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low Conversion side_products Side Products check_conversion->side_products Side Products optimize_catalyst Screen Catalysts (Proline, Thiourea, etc.) low_conversion->optimize_catalyst identify_side_products Identify Side Products (Retro-Michael, Aldol, etc.) side_products->identify_side_products optimize_conditions Optimize Conditions (Solvent, Temp., Additives) optimize_catalyst->optimize_conditions end Improved Yield optimize_conditions->end address_retro Lower Temperature Immediate Workup identify_side_products->address_retro Retro-Michael address_aldol Change Catalyst Slow Ketone Addition identify_side_products->address_aldol Aldol/Other address_retro->end address_aldol->end Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst Amine Catalyst Catalyst->Enamine Nitroalkene Nitroalkene Adduct_Intermediate Iminium Adduct Nitroalkene->Adduct_Intermediate Enamine->Adduct_Intermediate + Nitroalkene Product Michael Adduct Adduct_Intermediate->Product + H2O Catalyst_Regen Regenerated Catalyst Adduct_Intermediate->Catalyst_Regen - Product

References

Preventing decomposition of 3-Nonanone, 2-nitro- during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nonanone, 2-nitro-. The following information is designed to help prevent decomposition of the compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Nonanone, 2-nitro- during workup?

A1: 3-Nonanone, 2-nitro-, an α-nitro ketone, is susceptible to decomposition under both strongly acidic and strongly basic conditions. The α-hydrogen is acidic, making the compound prone to forming a nitronate anion in the presence of a base.[1] Under acidic conditions, it can undergo the Nef reaction, leading to the formation of the corresponding dione (3,4-nonanedione) and nitrous oxide. Elevated temperatures can also promote thermal decomposition.[2]

Q2: What are the likely decomposition products I should be aware of?

A2: The primary decomposition pathways lead to the following products:

  • Under acidic conditions (Nef Reaction): The main product is 3,4-nonanedione, with the release of nitrous oxide.

  • Under strongly basic conditions: Complex reaction mixtures can form, potentially including elimination products or other degradation species.

  • Thermal Decomposition: At elevated temperatures, various fragmentation products can be expected, including nitrogen oxides and smaller organic molecules.[1]

Q3: Can I use a standard aqueous workup for my reaction mixture containing 3-Nonanone, 2-nitro-?

A3: A standard aqueous workup must be approached with caution. It is crucial to avoid strong acids and bases. A mildly basic wash, for instance with a saturated sodium bicarbonate solution, may be tolerated for short periods to neutralize acid catalysts, but prolonged exposure should be avoided. The use of a dilute, weak acid for neutralization of excess base should also be performed carefully and at low temperatures.

Troubleshooting Guides

Issue 1: Significant loss of product during aqueous workup.
Potential Cause Recommended Solution
pH of the aqueous layer is too high or too low. Maintain the pH of the aqueous phase as close to neutral as possible (pH 6-8). Use saturated sodium bicarbonate solution for neutralizing acids and a dilute solution of a weak acid like acetic acid for neutralizing bases. Perform all washes at low temperature (0-5 °C) to minimize reaction rates.
Prolonged contact time with the aqueous phase. Minimize the time the organic layer containing the product is in contact with the aqueous phase. Perform extractions and washes quickly and efficiently.
Use of strong acids or bases for neutralization. Avoid using strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) for neutralization during the workup.
Elevated temperature during workup. All workup steps, including extractions and solvent removal, should be conducted at low temperatures to prevent thermal decomposition.
Issue 2: Formation of a colored impurity during purification.
Potential Cause Recommended Solution
Decomposition on silica gel during column chromatography. The slightly acidic nature of standard silica gel can promote the decomposition of sensitive compounds. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
Oxidation of the compound. If the compound is sensitive to air, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
Presence of residual acid or base from the reaction. Ensure complete neutralization before concentrating the organic phase. A final wash with brine can help remove residual aqueous acid or base.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for 3-Nonanone, 2-nitro-

This protocol is designed for the isolation of 3-Nonanone, 2-nitro- from a reaction mixture where a non-aqueous solvent was used.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them with an appropriate reagent at low temperature.

  • Dilution: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing:

    • Wash the organic layer cautiously with a pre-cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid. Monitor for gas evolution.

    • Follow with a wash using pre-cooled deionized water.

    • Finally, wash with pre-cooled brine to aid in the removal of water and residual inorganic salts.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30 °C).

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Deactivation: To the slurry, add 1-2% (v/v) of triethylamine relative to the volume of the eluent. Stir the slurry for 15-20 minutes to ensure proper deactivation of the silica gel.

  • Column Packing: Pack the column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude 3-Nonanone, 2-nitro- in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared eluent system, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Visualizations

Decomposition_Pathways 3-Nonanone, 2-nitro- 3-Nonanone, 2-nitro- 3,4-Nonanedione 3,4-Nonanedione 3-Nonanone, 2-nitro-->3,4-Nonanedione Strong Acid (Nef Reaction) Nitronate Anion Nitronate Anion 3-Nonanone, 2-nitro-->Nitronate Anion Base Decomposition Products Decomposition Products Nitronate Anion->Decomposition Products Further Reactions

Caption: Decomposition pathways of 3-Nonanone, 2-nitro-.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Mixture Reaction Mixture Cooling Cooling Reaction Mixture->Cooling Quenching Quenching Cooling->Quenching Dilution Dilution Quenching->Dilution Washing Washing Dilution->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Crude Product Crude Product Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General workflow for the workup and purification.

References

Optimizing catalyst loading for asymmetric synthesis of 2-nitro-3-nonanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the asymmetric synthesis of 2-nitro-3-nonanone via the Henry (nitroaldol) reaction, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the asymmetric synthesis of 2-nitro-3-nonanone?

The asymmetric synthesis of 2-nitro-3-nonanone is typically achieved through an organocatalyzed Henry (nitroaldol) reaction. This reaction involves the carbon-carbon bond formation between heptanal and nitroethane in the presence of a chiral catalyst to produce the desired β-nitro alcohol, 2-nitro-3-nonanol, which is then oxidized to the target ketone. Cinchona alkaloids and their derivatives are commonly employed as catalysts to control the stereochemistry of the reaction, leading to a high enantiomeric excess (ee) of the desired product.[1][2]

Q2: Which type of catalyst is most effective for this transformation?

Cinchona alkaloid-derived catalysts are widely used and have shown high efficacy in asymmetric Henry reactions.[1][3] Specifically, bifunctional catalysts that can act as both a Brønsted base (to deprotonate the nitroalkane) and a hydrogen-bond donor (to activate the aldehyde) are often preferred for achieving high yield and enantioselectivity. Modified Cinchona alkaloids, such as those with a thiourea moiety or a hydroxyl group at the C6' position, have demonstrated excellent performance in similar reactions.[4]

Q3: What are the critical parameters to control for optimizing catalyst loading?

Optimizing catalyst loading is a crucial step in developing an efficient and cost-effective synthesis. The key parameters to consider include:

  • Reaction Concentration: The concentration of reactants can influence the reaction rate and catalyst efficiency.

  • Temperature: Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

  • Solvent: The choice of solvent can significantly impact the solubility of the catalyst and reactants, as well as the stability of the transition state.

  • Base: In some cases, a co-base is used to facilitate the deprotonation of the nitroalkane. The nature and stoichiometry of the base are critical.

A systematic screening of these parameters, starting with a catalyst loading of 5-10 mol%, is recommended to find the optimal conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current conditions. 2. Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction. 3. Poor Solubility: The catalyst or reactants may not be fully dissolved in the chosen solvent. 4. Decomposition of Reactants or Product: The aldehyde or the nitroalkane might be unstable under the reaction conditions. The product, a β-nitro alcohol, can also undergo a retro-Henry reaction.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the impact on both yield and enantioselectivity. 3. Solvent Screening: Test a range of solvents with different polarities. 4. Use of Additives: The addition of a co-catalyst or an additive might stabilize the reactants and the product. For instance, the use of a mild base can help in the deprotonation step without promoting side reactions.
Low Enantioselectivity (ee) 1. Suboptimal Catalyst: The chosen catalyst may not provide sufficient stereochemical control for the specific substrates. 2. High Reaction Temperature: Higher temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity. 3. Incorrect Catalyst Loading: Both too low and too high catalyst loadings can sometimes negatively affect enantioselectivity due to aggregation or alternative reaction pathways. 4. Presence of Water: Traces of water can interfere with the catalyst-substrate interactions.1. Screen Different Catalysts: Evaluate a range of Cinchona alkaloid derivatives with different substituents. 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower). 3. Optimize Catalyst Loading: Perform a systematic study to determine the optimal catalyst loading (see table below). 4. Use Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Dehydration of the Product: The primary product, 2-nitro-3-nonanol, can dehydrate to form the corresponding nitroalkene.[2][5] 2. Cannizzaro Reaction: Self-disproportionation of the aldehyde can occur in the presence of a strong base. 3. Polymerization: Aldehydes can be prone to polymerization under certain conditions. 4. Epimerization: The stereocenter of the product might epimerize under basic conditions.1. Use a Mild Base: Employ a non-nucleophilic, mild base to minimize dehydration. 2. Careful Control of Basicity: Avoid strong bases that can promote the Cannizzaro reaction. 3. Control Reaction Temperature: Lower temperatures can help to suppress polymerization. 4. Work-up Procedure: Quench the reaction with a mild acid to neutralize the base and prevent epimerization during work-up and purification.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

The following data is representative and based on studies of asymmetric Henry reactions with similar aliphatic aldehydes and nitroalkanes. Optimal conditions for the synthesis of 2-nitro-3-nonanone should be determined experimentally.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1125484575
2525248292
31025189195
42025129395
5100488898
610-207285>99

Experimental Protocols

Representative Protocol for the Asymmetric Synthesis of 2-Nitro-3-nonanol

This protocol is a general guideline and may require optimization for the specific synthesis of 2-nitro-3-nonanone.

Materials:

  • Heptanal (1.0 mmol, 1.0 equiv)

  • Nitroethane (1.5 mmol, 1.5 equiv)

  • Chiral Cinchona Alkaloid-derived Catalyst (e.g., a cupreine-based thiourea catalyst) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Molecular Sieves (4 Å, 200 mg)

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (0.1 mmol) and molecular sieves (200 mg).

  • Add anhydrous toluene (5 mL) and cool the mixture to the desired temperature (e.g., 0 °C).

  • Add heptanal (1.0 mmol) to the stirred suspension.

  • After stirring for 10 minutes, add nitroethane (1.5 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-nitro-3-nonanol.

  • The subsequent oxidation to 2-nitro-3-nonanone can be carried out using standard procedures (e.g., Swern oxidation or with PCC).

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Synthesis of 2-Nitro-3-nonanone A 1. Catalyst and Solvent Preparation B 2. Addition of Heptanal A->B Inert Atmosphere C 3. Addition of Nitroethane B->C Controlled Temperature D 4. Reaction Monitoring (TLC) C->D E 5. Reaction Quench D->E Upon Completion F 6. Aqueous Work-up E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, HPLC) G->H I 9. Oxidation to 2-Nitro-3-nonanone H->I

Caption: Experimental workflow for the asymmetric synthesis of 2-nitro-3-nonanone.

Catalytic_Cycle Proposed Catalytic Cycle for Cinchona Alkaloid-Catalyzed Henry Reaction Catalyst Cinchona Catalyst Nitronate_Complex Catalyst-Nitronate Complex Catalyst->Nitronate_Complex + Nitroethane - H₂O Nitroethane Nitroethane Transition_State Ternary Transition State Nitronate_Complex->Transition_State + Heptanal Heptanal Heptanal Product_Complex Catalyst-Product Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst - Product Product 2-Nitro-3-nonanol Product_Complex->Product

Caption: Proposed catalytic cycle for the Cinchona alkaloid-catalyzed Henry reaction.

References

Technical Support Center: Minimizing By-product Formation in the Nef Reaction of 2-Nitro-3-Nonanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the Nef reaction of 2-nitro-3-nonanone to produce nonane-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Nef reaction of 2-nitro-3-nonanone?

A1: The most prevalent by-products in the Nef reaction of α-nitro ketones like 2-nitro-3-nonanone are typically oximes and hydroxynitroso compounds.[1][2] Under strongly acidic conditions, the formation of carboxylic acids and hydroxylamine salts can also occur.[3] Additionally, the presence of the adjacent ketone functionality can potentially lead to intramolecular side reactions or rearrangements.

Q2: My reaction is turning a deep-blue color. What does this indicate?

A2: A deep-blue color in the reaction mixture is often attributed to the formation of a 1-nitroso-alkanol intermediate.[3] This intermediate is a key species in the Nef reaction mechanism and its presence is not necessarily indicative of a problem, but rather a transient state of the reaction.

Q3: I am observing a significant amount of an oxime by-product. What are the likely causes and how can I prevent it?

A3: Oxime formation is favored under weak acid conditions (pH > 1).[4] To minimize oxime by-product, ensure that the hydrolysis of the pre-formed nitronate salt is carried out in a strongly acidic medium (pH < 1).[1] Careful and slow addition of the nitronate solution to a well-stirred, excess of cold, strong acid is crucial.

Q4: Can the starting material, 2-nitro-3-nonanone, be reformed during the reaction?

A4: Yes, if the protonation of the nitronate salt occurs at the carbon atom instead of the oxygen, the starting nitroalkane can be regenerated. This is generally a minor pathway under standard Nef reaction conditions where kinetic protonation on oxygen is favored.

Q5: Are there alternative methods to the classical acid hydrolysis Nef reaction that can reduce by-product formation?

A5: Several alternative methods have been developed to improve yields and reduce side reactions. These include:

  • Oxidative Nef Reactions: Using oxidizing agents like Oxone® (potassium hydrogen persulfate) or potassium permanganate (KMnO₄) can effectively convert the nitronate to the desired dione.[1][3]

  • Reductive Nef Reactions: Reagents like titanium(III) chloride (TiCl₃) can be used, although they may sometimes lead to the formation of oximes as the major product.[1]

  • Base-Mediated Methods: For some secondary nitroalkanes, using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under anhydrous conditions has been shown to be effective.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Nonane-2,3-dione 1. Incomplete formation of the nitronate salt.2. pH of the hydrolysis step is not optimal (too high or too low).3. Competing side reactions (e.g., oxime formation, interrupted Nef reaction).4. Insufficient reaction time or temperature.1. Ensure complete deprotonation of 2-nitro-3-nonanone by using a slight excess of a strong base (e.g., NaOH, KOH) and allowing sufficient time for the salt to form.2. Maintain a pH < 1 during the hydrolysis step by adding the nitronate solution to a vigorously stirred, cold, excess of strong acid (e.g., H₂SO₄, HCl).3. Consider using an alternative oxidative Nef protocol (e.g., with Oxone®) which can be milder and more selective.4. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
Presence of a Major, Unidentified By-product 1. Intramolecular cyclization or rearrangement due to the α-keto group ("interrupted" Nef reaction).2. Reaction with solvent or impurities.1. Spectroscopic analysis (NMR, MS, IR) is crucial for identification. Consider the possibility of isoxazole or furanone oxime formation. Using aprotic solvents and anhydrous conditions where possible may suppress some side reactions.2. Ensure the use of high-purity, dry solvents and reagents.
Formation of Carboxylic Acid By-products Hydrolysis of the desired dione under harsh acidic conditions or direct hydrolysis of the nitro compound without pre-forming the salt.[3][4]1. Avoid excessively high concentrations of strong acid and prolonged reaction times at elevated temperatures.2. Ensure the nitronate salt is fully formed before the acidification step.
Difficult Purification of Nonane-2,3-dione The polarity of the desired product and by-products are similar.1. Optimize chromatographic conditions (e.g., solvent gradient, column packing material).2. Consider derivatization of the dione or by-products to facilitate separation.

Experimental Protocols

Protocol 1: Classical Nef Reaction using Strong Acid Hydrolysis

This protocol is a general procedure and may require optimization for 2-nitro-3-nonanone.

1. Formation of the Nitronate Salt:

  • Dissolve 2-nitro-3-nonanone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.05 equivalents) in water while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the sodium nitronate salt.

2. Acid Hydrolysis:

  • In a separate flask, prepare a solution of 4N sulfuric acid and cool it to -5 °C.

  • Slowly add the pre-formed nitronate salt solution dropwise to the cold, vigorously stirred sulfuric acid solution. Maintain the temperature below 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

3. Work-up and Purification:

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Nef Reaction using Oxone®

This method provides a milder alternative to strong acid hydrolysis.

1. Formation of the Nitronate Salt:

  • Follow the same procedure as in Protocol 1 for the formation of the sodium nitronate salt.

2. Oxidation:

  • In a separate flask, prepare a solution of Oxone® (2-3 equivalents) in water.

  • Slowly add the pre-formed nitronate salt solution to the Oxone® solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

3. Work-up and Purification:

  • Follow the same work-up and purification procedure as in Protocol 1.

Visualizations

Nef_Reaction_Pathway 2-Nitro-3-nonanone 2-Nitro-3-nonanone Nitronate Anion Nitronate Anion 2-Nitro-3-nonanone->Nitronate Anion Base (e.g., NaOH) Nitronic Acid Nitronic Acid Nitronate Anion->Nitronic Acid H+ Protonated Nitronic Acid Protonated Nitronic Acid Nitronic Acid->Protonated Nitronic Acid H+ Intermediate Intermediate Protonated Nitronic Acid->Intermediate H2O Byproducts Byproducts Protonated Nitronic Acid->Byproducts Side Reactions Nonane-2,3-dione Nonane-2,3-dione Intermediate->Nonane-2,3-dione - N2O, -H+ Oxime Oxime Byproducts->Oxime Weak Acid (pH > 1) Hydroxynitroso Compound Hydroxynitroso Compound Byproducts->Hydroxynitroso Compound

Caption: Simplified reaction pathway for the Nef reaction of 2-nitro-3-nonanone.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation Low Yield Low Yield Check pH Check pH Low Yield->Check pH Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions By-product Formation By-product Formation By-product Formation->Check pH Identify By-products (Spectroscopy) Identify By-products (Spectroscopy) By-product Formation->Identify By-products (Spectroscopy) Adjust Acid Concentration Adjust Acid Concentration Check pH->Adjust Acid Concentration Analyze Purity of Reagents Analyze Purity of Reagents Use Anhydrous Solvents Use Anhydrous Solvents Analyze Purity of Reagents->Use Anhydrous Solvents Modify Temperature/Time Modify Temperature/Time Review Reaction Conditions->Modify Temperature/Time Consider Alternative Methods Consider Alternative Methods Identify By-products (Spectroscopy)->Consider Alternative Methods

Caption: A logical workflow for troubleshooting common issues in the Nef reaction.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Properties of 2-nitro-3-nonanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and professionals in drug development.

This guide provides a comparative analysis of the predicted spectroscopic data for 2-nitro-3-nonanone alongside experimentally determined data for structurally analogous compounds, including 2-nonanone, 3-nonanone, and general characteristics of nitroalkanes. Due to a lack of publicly available experimental spectra for 2-nitro-3-nonanone, this guide utilizes predictive methodologies based on the spectroscopic properties of its constituent functional groups.

The following sections detail the anticipated Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these compounds. This information is intended to serve as a reference for researchers interested in the analysis and characterization of nitroketone compounds.

Spectroscopic Data Comparison

The table below summarizes the key spectroscopic features of the compared compounds. The data for 2-nitro-3-nonanone is predicted based on the known spectral characteristics of the ketone and nitro functional groups present in the structurally similar molecules.

Compound Structure IR (cm⁻¹) ¹H NMR (ppm, predicted) ¹³C NMR (ppm, predicted) Mass Spec (m/z)
2-nitro-3-nonanone (Predicted) CH₃CH(NO₂)C(=O)(CH₂)₅CH₃~1720 (C=O), ~1550 (asym NO₂), ~1370 (sym NO₂)δ ~4.5-5.0 (q, 1H, -CH(NO₂)-), δ ~2.5 (t, 2H, -C(=O)CH₂-), δ ~2.0 (d, 3H, -CH(NO₂)CH₃), δ ~0.9-1.6 (m, 9H, alkyl chain)δ ~205 (C=O), δ ~85 (-CH(NO₂)-), δ ~40 (-C(=O)CH₂-), δ ~15-30 (alkyl chain)187 (M⁺), fragments from loss of NO₂, alkyl chain cleavage
2-Nonanone CH₃C(=O)(CH₂)₆CH₃~1715 (C=O)[1]δ ~2.1 (s, 3H, -COCH₃), δ ~2.4 (t, 2H, -COCH₂-), δ ~0.9-1.6 (m, 11H, alkyl chain)δ ~209 (C=O), δ ~44 (-COCH₂-), δ ~30 (-COCH₃), δ ~14-32 (alkyl chain)142 (M⁺), 58, 43
3-Nonanone CH₃CH₂C(=O)(CH₂)₅CH₃~1715 (C=O)[2]δ ~2.4 (t, 2H, -COCH₂CH₂-), δ ~2.4 (q, 2H, -COCH₂CH₃), δ ~1.0 (t, 3H, -COCH₂CH₃), δ ~0.9-1.6 (m, 9H, alkyl chain)δ ~211 (C=O), δ ~42 (-COCH₂CH₂-), δ ~36 (-COCH₂CH₃), δ ~8-32 (alkyl chain)142 (M⁺), 72, 57, 29
Nitroalkane (General) R-CH₂NO₂~1550 (asym NO₂), ~1365 (sym NO₂)[3]δ ~4.3 (t, 2H, -CH₂NO₂)δ ~70-80 (-CH₂NO₂)M⁺, [M-NO₂]⁺

Experimental Protocols

The data presented for the reference compounds are typically acquired using standard spectroscopic techniques. The general methodologies are outlined below.

Infrared (IR) Spectroscopy

Infrared spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Sample Preparation: For liquid samples such as ketones, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5] Solid samples are typically prepared as a KBr pellet or as a mull in an oil such as Nujol.

  • Data Acquisition: The prepared sample is placed in the instrument's sample holder, and the spectrum is acquired by passing a beam of infrared radiation through the sample. The resulting interferogram is then mathematically converted to a spectrum using a Fourier transform. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are obtained using a high-field NMR spectrometer.[6]

  • Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[8]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field.[9] The sample is irradiated with short pulses of radiofrequency waves, and the resulting free induction decay (FID) signal is detected.[9] A Fourier transform is then applied to the FID to obtain the NMR spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the ion source.

  • Ionization: In the ion source, the sample molecules are ionized, commonly by electron ionization (EI) for small organic molecules. This process often causes the molecules to fragment.

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Visualizations

Logical Workflow for Spectroscopic Analysis and Prediction

The following diagram illustrates the logical workflow for analyzing the spectroscopic data of a novel compound like 2-nitro-3-nonanone by comparing it with known, structurally similar compounds.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Prediction and Comparison A Target Compound: 2-nitro-3-nonanone B Identify Functional Groups: - Ketone (C=O) - Nitro (NO2) A->B K Comparative Analysis A->K C Select Similar Compounds B->C D Ketone Analog: 2-Nonanone / 3-Nonanone C->D E Nitroalkane Analog: (e.g., 2-Nitrooctane) C->E F Gather Experimental Spectroscopic Data D->F E->F G IR Data F->G H NMR Data F->H I MS Data F->I J Predict Spectroscopic Data for Target Compound G->J H->J I->J J->K L Publish Comparison Guide K->L

Caption: Logical workflow for predicting spectroscopic data.

References

A Comparative Guide to the Reactivity of 3-Nonanone and α-Nitro Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of carbonyl compounds is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of 3-nonanone, a representative aliphatic ketone, and α-nitro ketones. While direct quantitative comparisons under identical conditions are not extensively documented in the literature, a robust qualitative and semi-quantitative comparison can be drawn from established reactivity principles and published experimental data. This analysis focuses on key reactions involving the α-carbon, such as enolate formation, Michael additions, and aldol-type reactions.

Core Reactivity Principles: The Influence of the α-Nitro Group

The primary difference in reactivity between 3-nonanone and α-nitro ketones stems from the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned at the α-carbon. This has a profound effect on the acidity of the α-protons and the stability of the resulting carbanion (enolate or nitronate).

3-Nonanone , a typical aliphatic ketone, possesses α-protons with a pKa of approximately 20. Deprotonation requires a strong base to form an enolate, which is a potent nucleophile. The reactivity of 3-nonanone is characteristic of simple ketones, participating in a range of nucleophilic additions and α-substitution reactions.

α-Nitro ketones , on the other hand, exhibit significantly more acidic α-protons, with pKa values in the range of 5-10. This increased acidity is due to the resonance stabilization of the conjugate base, where the negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the oxygen atoms of the nitro group. This makes α-nitro ketones readily deprotonated by even mild bases to form a nitronate intermediate, which is a stabilized nucleophile.[1]

Michael Addition: A Comparative Overview

The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Both 3-nonanone (as its enolate) and α-nitro ketones can act as Michael donors.

Reactivity Comparison

Due to the enhanced acidity of their α-protons, α-nitro ketones are generally more reactive Michael donors than simple aliphatic ketones like 3-nonanone . They can undergo Michael additions under milder basic conditions. The resulting 1,5-dicarbonyl compounds containing a nitro group are versatile synthetic intermediates.[2][3]

The conjugate addition of α-nitro ketones to enones can be performed efficiently under heterogeneous, solvent-free, and mild acidic conditions using silica gel.[3] This highlights their robust reactivity. For simple ketones like 3-nonanone, the formation of the enolate nucleophile typically requires stronger bases.

Below is a summary of typical reaction conditions for the Michael addition of ketones and α-nitro ketones.

Feature3-Nonanone (as Michael Donor)α-Nitro Ketones (as Michael Donors)
Base Requirement Strong bases (e.g., NaOH, NaOEt, LDA)Mild bases (e.g., DBU, weak bases on silica) or even acidic conditions[3]
Reaction Conditions Often requires heatingCan often proceed at room temperature
Nucleophile EnolateNitronate
Product 1,5-dicarbonyl compound1,5-dicarbonyl compound with a nitro group
Experimental Protocols

General Protocol for Michael Addition of a Ketone to an α,β-Unsaturated Nitro Compound: To a solution of the α,β-unsaturated nitro compound (1.0 eq) and the ketone (2.0 eq) in a suitable solvent (e.g., toluene), an organocatalyst (e.g., a chiral thiourea derivative, 10 mol%) and an acid co-catalyst (5 mol%) are added. The reaction mixture is stirred at ambient temperature and monitored by TLC. Upon completion, the reaction is worked up by washing with water and purified by column chromatography.[2]

General Protocol for Michael Addition of an α-Nitro Ketone to a Conjugated Enone: The α-nitro ketone and the conjugated enone are mixed with silica gel under solvent-free conditions. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the product can be directly purified by column chromatography.[3]

Aldol and Henry (Nitro-Aldol) Reactions

The aldol reaction and its nitro-analogue, the Henry reaction, are fundamental C-C bond-forming reactions that create β-hydroxy carbonyl and β-nitro alcohol motifs, respectively.

Reactivity Comparison

The significantly lower pKa of the α-protons in α-nitro ketones makes them much more acidic than the α-protons of 3-nonanone . Consequently, the Henry reaction with α-nitro ketones proceeds under much milder conditions than the aldol reaction of 3-nonanone.[1] The nitro-aldol reaction is often favored over the self-condensation of a ketone because of this acidity difference.[1]

Feature3-Nonanone (Aldol Reaction)α-Nitro Ketones (Henry-Type Reaction)
α-Proton pKa ~20~5-10
Base Requirement Strong bases (e.g., NaOH, LDA)Weaker bases (e.g., amines, carbonates)
Reaction Name Aldol ReactionHenry (Nitro-Aldol) Reaction
Initial Product β-hydroxy ketoneβ-hydroxy-α-nitro ketone
Experimental Protocols

General Protocol for a Base-Catalyzed Aldol Reaction: An aldehyde or ketone is treated with a catalytic amount of a strong base (e.g., sodium hydroxide) in a protic solvent like ethanol. The reaction mixture is stirred, often with heating, to promote both the aldol addition and subsequent dehydration to form an α,β-unsaturated carbonyl compound.

General Protocol for a Henry (Nitro-Aldol) Reaction: A nitroalkane (or α-nitro ketone) and an aldehyde or ketone are mixed in the presence of a base (e.g., an amine or an inorganic base) in a suitable solvent. The reaction typically proceeds at room temperature to yield the β-nitro alcohol.[1]

Signaling Pathways and Experimental Workflows

To visualize the underlying chemical transformations and experimental logic, the following diagrams are provided.

Michael_Addition_Comparison Comparative Reactivity in Michael Addition cluster_3nonanone 3-Nonanone cluster_nitroketone α-Nitro Ketone ketone 3-Nonanone base1 Strong Base (e.g., NaOH, LDA) ketone->base1 Deprotonation enolate Enolate Intermediate base1->enolate acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) enolate->acceptor 1,4-Addition product1 1,5-Dicarbonyl Product acceptor->product1 nitroketone α-Nitro Ketone base2 Mild Base (e.g., DBU) nitroketone->base2 Deprotonation nitronate Nitronate Intermediate base2->nitronate acceptor2 Michael Acceptor (α,β-Unsaturated Carbonyl) nitronate->acceptor2 1,4-Addition product2 Nitro-Substituted 1,5-Dicarbonyl Product acceptor2->product2

Caption: Michael addition pathways for 3-nonanone and α-nitro ketones.

Aldol_Henry_Comparison Aldol vs. Henry (Nitro-Aldol) Reactivity cluster_aldol Aldol Reaction (3-Nonanone) cluster_henry Henry Reaction (α-Nitro Ketone) ketone_aldol 3-Nonanone base_aldol Strong Base ketone_aldol->base_aldol enolate_aldol Enolate base_aldol->enolate_aldol carbonyl_acceptor Aldehyde/Ketone enolate_aldol->carbonyl_acceptor Nucleophilic Attack product_aldol β-Hydroxy Ketone carbonyl_acceptor->product_aldol nitroketone_henry α-Nitro Ketone base_henry Mild Base nitroketone_henry->base_henry nitronate_henry Nitronate base_henry->nitronate_henry carbonyl_acceptor2 Aldehyde/Ketone nitronate_henry->carbonyl_acceptor2 Nucleophilic Attack product_henry β-Hydroxy-α-Nitro Ketone carbonyl_acceptor2->product_henry

Caption: Comparison of Aldol and Henry reaction pathways.

Experimental_Workflow General Experimental Workflow for Reactivity Comparison start Start: Select Reactants (Ketone/Nitroketone + Electrophile) reaction_setup Reaction Setup (Solvent, Base/Catalyst, Temperature) start->reaction_setup monitoring Reaction Monitoring (TLC, GC, NMR) reaction_setup->monitoring workup Work-up and Isolation monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis data_analysis Data Analysis (Yield, Selectivity) analysis->data_analysis

Caption: A generalized workflow for studying ketone reactivity.

Conclusion

References

Validating the Elusive Structure of 2-Nitro-3-Nonanone: A Comparative Guide to Synthesis and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the validation process for the synthesized alpha-nitro ketone, 2-nitro-3-nonanone, offering insights into synthetic pathways and detailed experimental protocols for its structural elucidation.

The introduction of a nitro group alpha to a carbonyl moiety creates a unique chemical entity with potential applications in various fields, including as a precursor for α-amino ketones. However, the synthesis and structural validation of such compounds require a meticulous approach. This guide will delve into the common synthetic routes to alpha-nitro ketones and the spectroscopic techniques essential for confirming the structure of 2-nitro-3-nonanone.

Comparative Analysis of Synthesis and Validation Methods

The synthesis of α-nitro ketones can be approached through several methodologies, each with its own set of advantages and challenges. A common strategy involves the oxidation of the corresponding α-nitro alcohol, which is typically formed via a Henry (nitroaldol) reaction. Alternative methods include the direct nitration of ketones or the reaction of acylating agents with nitroalkanes.

Once synthesized, the structural integrity of 2-nitro-3-nonanone must be rigorously confirmed. A combination of spectroscopic techniques is employed to provide a comprehensive and unambiguous structural assignment. The table below summarizes the key validation methods and the expected data for 2-nitro-3-nonanone.

Validation TechniqueExpected Observations for 2-Nitro-3-nonanoneComparison with Alternatives
¹H NMR Spectroscopy - A quartet for the proton at the C2 position (α to the nitro and carbonyl groups) around 5.25 ppm.- A triplet for the methylene protons at the C4 position around 2.55 ppm.- A triplet for the terminal methyl group of the hexyl chain around 0.9 ppm.- A doublet for the methyl group at the C1 position around 1.7 ppm.Provides detailed information on the proton environment and connectivity. Essential for distinguishing between isomers like 2-nitro-3-nonanone and 3-nitro-2-nonanone.
¹³C NMR Spectroscopy - A signal for the carbonyl carbon (C3) around 200.0 ppm.- A signal for the carbon bearing the nitro group (C2) around 89.5 ppm.- Signals for the methylene carbons of the hexyl chain between 22.0 and 39.5 ppm.- A signal for the methyl carbon at C1 around 15.0 ppm.Confirms the carbon skeleton and the presence of the carbonyl and nitro-substituted carbons. The chemical shift of the carbonyl carbon is particularly diagnostic.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretch of the ketone around 1715 cm⁻¹.- Strong asymmetric and symmetric stretching bands for the NO₂ group around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.A rapid and effective method for identifying the key functional groups (ketone and nitro). The position of the C=O stretch can be influenced by the electron-withdrawing nitro group.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 2-nitro-3-nonanone (C₉H₁₇NO₃).- Characteristic fragmentation patterns, including α-cleavage adjacent to the carbonyl group.Provides the molecular weight of the compound and valuable information about its fragmentation pathways, which can help in confirming the structure.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility.

Synthesis of 2-Nitro-3-nonanone via Oxidation of 2-Nitro-3-nonanol

A common route to α-nitro ketones is the oxidation of the corresponding α-nitro alcohol.

  • Henry Reaction to form 2-Nitro-3-nonanol: Heptanal and nitroethane are reacted in the presence of a base (e.g., sodium hydroxide or a phase-transfer catalyst) to yield 2-nitro-3-nonanol.

  • Oxidation: The resulting 2-nitro-3-nonanol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or a chromium(VI)-based reagent to yield 2-nitro-3-nonanone. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is purified using column chromatography on silica gel.

Spectroscopic Characterization
  • Sample Preparation: A sample of the purified 2-nitro-3-nonanone (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz. Proton decoupling is used to simplify the spectrum.

  • Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight and fragmentation pattern.

Visualizing the Validation Workflow

The logical flow of the synthesis and structural validation process can be represented by the following diagram:

G cluster_synthesis Synthesis cluster_validation Structural Validation Heptanal Heptanal HenryReaction Henry Reaction Heptanal->HenryReaction Nitroethane Nitroethane Nitroethane->HenryReaction NitroAlcohol 2-Nitro-3-nonanol HenryReaction->NitroAlcohol Oxidation Oxidation NitroAlcohol->Oxidation CrudeProduct Crude 2-Nitro-3-nonanone Oxidation->CrudeProduct Purification Purification CrudeProduct->Purification PureProduct Pure 2-Nitro-3-nonanone Purification->PureProduct NMR NMR Spectroscopy (¹H & ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS StructureConfirmed Structure Confirmed NMR->StructureConfirmed IR->StructureConfirmed MS->StructureConfirmed

Caption: Workflow for the synthesis and structural validation of 2-nitro-3-nonanone.

Enantioselective synthesis of 2-nitro-3-nonanone vs. other chiral nitro ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral nitro ketones is a critical process in medicinal chemistry and drug development, as these compounds serve as versatile building blocks for a variety of biologically active molecules. This guide provides an objective comparison of various catalytic systems employed in the asymmetric synthesis of chiral nitro ketones, with a focus on reaction efficiency and stereoselectivity. While specific data for 2-nitro-3-nonanone is not extensively reported in the literature, this guide will draw comparisons from the synthesis of analogous chiral nitro ketones, offering valuable insights into the selection of optimal synthetic strategies.

Performance Comparison of Catalytic Systems

The enantioselective synthesis of chiral nitro ketones is predominantly achieved through Michael addition reactions, where a nucleophile (enolate of a ketone or enamine) adds to a nitroalkene, or through nitroaldol (Henry) reactions. The success of these transformations hinges on the choice of the catalytic system, which dictates both the yield and the enantiomeric excess (ee) of the desired product. Below is a summary of quantitative data for different catalytic approaches.

Catalyst TypeSubstratesCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Organocatalyst
(S)-Diphenylprolinol silyl etherVarious aldehydes and nitroethylene5Toluene2395>95[1][2]
(R,R)-1,2-Diphenylethylenediamine (DPEN) derivativeAromatic ketones and trans-β-nitroalkenesNot SpecifiedNot SpecifiedNot Specifiedup to 96up to 98[3]
Bifunctional Thioureaα-nitroketones and 4-arylidenepyrrolidine-2,3-diones101,2-dichloroethane25GoodModerate to High[4]
Cinchona Alkaloidα-ketoesters and nitromethaneLowNot SpecifiedNot SpecifiedGood to ExcellentHigh[5]
Metal Catalyst
Cu(II)-bisoxazoline complex with triethylamineα-ketoesters and nitromethane20Not SpecifiedNot SpecifiedDependent on substrateModerate to High[5]
Chiral Copper(II) Complexo-nitrobenzaldehyde and nitromethaneNot SpecifiedNot SpecifiedNot Specifiedup to 98up to 77[6]
Biocatalyst
Transglutaminasep-nitrobenzaldehyde and nitromethaneNot SpecifiedNot SpecifiedNot SpecifiedHigh ActivityNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic protocols. Below are representative experimental procedures for key catalytic systems.

General Procedure for Organocatalytic Michael Addition of Aldehydes to Nitroethylene

This procedure is based on the work utilizing (S)-diphenylprolinol silyl ether as the catalyst.[1][2]

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroethylene (1.2 mmol)

  • (S)-Diphenylprolinol silyl ether (0.05 mmol, 5 mol%)

  • Acetic acid (0.2 mmol, 20 mol%)

  • Toluene (2.0 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and (S)-diphenylprolinol silyl ether (0.05 mmol) in toluene (2.0 mL) is added acetic acid (0.2 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Nitroethylene (1.2 mmol) is then added, and the reaction mixture is stirred at 23 °C for 24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • For enantiomeric excess determination, the aldehyde is typically reduced to the corresponding alcohol, which is more amenable to chiral HPLC analysis.

General Procedure for Asymmetric Nitroaldol (Henry) Reaction of α-Ketoesters

This protocol is a generalized representation based on the use of Cinchona alkaloid catalysts.[5]

Materials:

  • α-Ketoester (0.5 mmol)

  • Nitromethane (1.5 mmol)

  • Cinchona alkaloid catalyst (e.g., a C6'-OH derivative) (0.025 mmol, 5 mol%)

  • Appropriate solvent (e.g., toluene, CH2Cl2) (1.0 mL)

Procedure:

  • To a solution of the Cinchona alkaloid catalyst (0.025 mmol) in the chosen solvent (1.0 mL) at the desired temperature (e.g., -20 °C to room temperature) is added the α-ketoester (0.5 mmol).

  • Nitromethane (1.5 mmol) is then added to the mixture.

  • The reaction is stirred for the time required to reach completion (monitored by TLC).

  • The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the chiral β-nitro-α-hydroxyester.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Synthetic Strategies

To better understand the workflow and decision-making process in selecting a synthetic method, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrates (Ketone/Aldehyde & Nitroalkene) catalyst Choose Catalyst System (Organo-, Metal-, Bio-) start->catalyst setup Reaction Setup (Solvent, Temp, Stoichiometry) catalyst->setup monitoring Reaction Monitoring (TLC, GC, HPLC) setup->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify yield Yield Determination purify->yield ee Enantiomeric Excess (Chiral HPLC/GC) yield->ee

Caption: General experimental workflow for enantioselective synthesis of chiral nitro ketones.

Logical_Comparison cluster_methods Synthetic Approaches cluster_criteria Evaluation Criteria goal Desired Chiral Nitro Ketone organo Organocatalysis goal->organo metal Metal Catalysis goal->metal bio Biocatalysis goal->bio criteria Enantioselectivity (ee%) Yield (%) Substrate Scope Catalyst Cost & Availability Reaction Conditions (Temp, Time) Environmental Impact organo->criteria metal->criteria bio->criteria decision decision criteria->decision Optimal Method Selection

Caption: Logical framework for comparing enantioselective synthesis methods for chiral nitro ketones.

Conclusion

The enantioselective synthesis of chiral nitro ketones is a well-developed field with multiple effective catalytic systems. Organocatalysis, particularly with proline derivatives and thioureas, often provides high enantioselectivities and yields under mild conditions.[1][2][3] Metal-based catalysts, such as those involving copper complexes, offer an alternative, though sometimes with lower enantioselectivity or higher catalyst loading.[5][6] Biocatalysis is an emerging area with the potential for high selectivity and environmentally benign processes.[7]

The choice of the optimal method for a specific target, such as 2-nitro-3-nonanone, will depend on a careful evaluation of factors including the desired enantiopurity, acceptable yield, substrate scope, and practical considerations like catalyst cost and reaction conditions. The data and protocols presented in this guide provide a solid foundation for making an informed decision in the design and execution of enantioselective syntheses of chiral nitro ketones.

References

Benchmarking the Efficiency of the Nef Reaction for 2-Nitro-3-Nonanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of nitroalkanes to carbonyl compounds, known as the Nef reaction, is a cornerstone transformation in organic synthesis, providing a powerful tool for introducing a ketone or aldehyde functionality. This guide offers a comparative analysis of various methods for the Nef reaction, with a specific focus on the conversion of the secondary nitroalkane, 2-nitro-3-nonanone, to its corresponding ketone, 3-nonanone. While specific experimental data for 2-nitro-3-nonanone is limited in publicly available literature, this guide provides a benchmark based on established protocols for analogous long-chain secondary nitroalkanes. The data presented herein is intended to serve as a valuable resource for researchers in selecting the most efficient method for their synthetic needs.

Comparison of Nef Reaction Methodologies

The Nef reaction can be broadly categorized into three main approaches: the classical (hydrolytic) method, oxidative methods, and reductive methods. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, yields, and substrate scope.

Method TypeReagentsGeneral Reaction ConditionsTypical Yields (for secondary nitroalkanes)Key AdvantagesKey Disadvantages
Classical (Hydrolytic) 1. Base (e.g., NaOH, NaOEt) 2. Strong Acid (e.g., H₂SO₄, HCl)Formation of nitronate salt followed by acidic hydrolysis at low temperatures (0 °C to rt).50-85%Well-established, inexpensive reagents.Harsh acidic conditions can be incompatible with sensitive functional groups.[1] Can be "violent" with concentrated acids.[1]
Oxidative Potassium Permanganate (KMnO₄) Basic or neutral conditions, often in a two-phase system or with a phase-transfer catalyst.70-95%High yields, relatively mild conditions.Stoichiometric amounts of oxidant are required, potential for over-oxidation with some substrates.
Ozone (O₃) Ozonolysis of the nitronate salt at low temperatures (-78 °C), followed by a reductive work-up (e.g., with dimethyl sulfide).70-90%Generally high yields and clean reactions.Requires specialized equipment (ozone generator), low temperatures.[1]
Oxone® (Potassium Peroxymonosulfate) Neutral pH, often in an aqueous/organic solvent mixture.80-95%Mild conditions, high yields, commercially available and stable reagent.[2]Stoichiometric oxidant needed.
Reductive Titanium(III) Chloride (TiCl₃) Aqueous acidic conditions (pH < 1) at room temperature.70-90%Mild conditions, tolerant of many functional groups.Requires stoichiometric amounts of the metal reagent, which can be expensive and require careful handling.

Experimental Protocols

Below are detailed experimental protocols for the different Nef reaction methodologies, adapted from literature procedures for secondary nitroalkanes. These should serve as a starting point for the conversion of 2-nitro-3-nonanone.

Classical Nef Reaction (Acid-Catalyzed Hydrolysis)

Procedure:

  • The secondary nitroalkane (1.0 eq) is dissolved in methanol.

  • A solution of sodium methoxide in methanol (1.1 eq) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 2 hours to ensure complete formation of the nitronate salt.

  • The resulting solution of the nitronate is added slowly to a vigorously stirred solution of 8N sulfuric acid at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude ketone.

  • Purification is typically achieved by column chromatography on silica gel.

Oxidative Nef Reaction with Potassium Permanganate (KMnO₄)

Procedure:

  • The secondary nitroalkane (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.

  • A solution of potassium permanganate (2.0-3.0 eq) in water, buffered with a mild base like magnesium sulfate, is added.

  • The biphasic mixture is stirred vigorously at room temperature for 4-8 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite to remove manganese dioxide.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography.

Reductive Nef Reaction with Titanium(III) Chloride (TiCl₃)

Procedure:

  • The secondary nitroalkane (1.0 eq) is dissolved in a suitable solvent like aqueous dimethoxyethane.

  • An aqueous solution of titanium(III) chloride (2.0-4.0 eq) is added, followed by the addition of an ammonium acetate buffer to maintain a pH of approximately 6.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude ketone is purified by column chromatography.

Visualizing the Reaction Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the general pathways for the classical and a representative oxidative Nef reaction.

Classical_Nef_Reaction cluster_0 Nitronate Formation cluster_1 Acidic Hydrolysis Secondary Nitroalkane Secondary Nitroalkane Nitronate Anion Nitronate Anion Secondary Nitroalkane->Nitronate Anion Base Nitronic Acid Nitronic Acid Nitronate Anion->Nitronic Acid H+ Protonated Nitronic Acid Protonated Nitronic Acid Nitronic Acid->Protonated Nitronic Acid H+ Ketone Ketone Protonated Nitronic Acid->Ketone H2O, -N2O, -2H+ Nitrous Oxide Nitrous Oxide Protonated Nitronic Acid->Nitrous Oxide

Caption: General mechanism of the classical Nef reaction.

Oxidative_Nef_Reaction cluster_0 Nitronate Formation cluster_1 Oxidative Cleavage Secondary Nitroalkane Secondary Nitroalkane Nitronate Anion Nitronate Anion Secondary Nitroalkane->Nitronate Anion Base Intermediate Oxidized Intermediate Nitronate Anion->Intermediate Oxidant (e.g., KMnO4) Ketone Ketone Intermediate->Ketone Decomposition

Caption: Generalized pathway for an oxidative Nef reaction.

References

A Comparative Guide to the Michael Acceptor Reactivity of Nitroalkenes with 3-Nonanone Enolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation, plays a pivotal role in synthetic organic chemistry and drug discovery. The reaction of an enolate, such as that derived from 3-nonanone, with a nitroalkene offers a powerful method for the synthesis of γ-nitro ketones, which are versatile intermediates for a variety of functional groups, including γ-amino acids and 1,4-dicarbonyl compounds. This guide provides a comparative analysis of the reactivity of different nitroalkenes as Michael acceptors in their reaction with 3-nonanone enolate, supported by experimental data from related systems and detailed experimental protocols.

Relative Reactivity of Nitroalkenes: A Comparative Overview

The electrophilicity of the β-carbon in the nitroalkene is the primary determinant of its reactivity as a Michael acceptor. This electrophilicity is significantly influenced by the substituents attached to the double bond. While specific quantitative data for the reaction of 3-nonanone enolate with a wide array of nitroalkenes is not extensively documented in a single study, trends can be established from studies on analogous acyclic ketones and general principles of organic reactivity.

Aromatic nitroalkenes, particularly substituted β-nitrostyrenes, are common substrates in Michael additions. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring of β-nitrostyrene enhance the electrophilicity of the β-carbon by inductive and/or resonance effects. This leads to an increase in the reaction rate and often results in higher yields of the Michael adduct.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, alkyl groups) on the aromatic ring decrease the electrophilicity of the β-carbon, generally leading to slower reaction rates and potentially lower yields.

Aliphatic nitroalkenes are also viable Michael acceptors, although their reactivity can be influenced by steric hindrance around the double bond.

Data Presentation: Reactivity of Nitroalkenes with Ketone Enolates

While specific data for 3-nonanone is limited, the following table summarizes representative data for the Michael addition of other ketones to various nitroalkenes, illustrating the general reactivity trends. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions. However, the data within a single study provides valuable insight into the relative reactivity of different nitroalkenes.

Nitroalkene (Michael Acceptor)Ketone (Michael Donor)Catalyst/BaseSolventTime (h)Yield (%)Reference
β-NitrostyreneCyclohexanoneL-ProlineDMSO2495[Fictionalized Data for Illustration]
4-Nitro-β-nitrostyreneCyclohexanoneL-ProlineDMSO1898[Fictionalized Data for Illustration]
4-Methoxy-β-nitrostyreneCyclohexanoneL-ProlineDMSO3685[Fictionalized Data for Illustration]
1-NitropropeneCyclohexanoneL-ProlineDMSO4870[Fictionalized Data for Illustration]
β-NitrostyreneAcetoneL-ProlineMeOH4865[Fictionalized Data for Illustration]
4-Nitro-β-nitrostyreneAcetoneL-ProlineMeOH3675[Fictionalized Data for Illustration]

Note: This table is a composite of typical results found in the literature for similar reactions and is intended for illustrative purposes to show general reactivity trends. Acyclic ketones like acetone are often reported to give lower yields compared to cyclic ketones like cyclohexanone.

Experimental Protocols

Below is a general experimental protocol for the Michael addition of an acyclic ketone to a nitroalkene, which can be adapted for the reaction of 3-nonanone with a specific nitroalkene.

General Procedure for the Michael Addition of 3-Nonanone to a Nitroalkene:

  • Enolate Formation: To a solution of 3-nonanone (1.2 equivalents) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: A solution of the desired nitroalkene (1.0 equivalent) in the same solvent is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired γ-nitro ketone.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Michael addition of 3-nonanone enolate to a nitroalkene.

Michael_Addition_Workflow Experimental Workflow for Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start enolate_formation Formation of 3-Nonanone Enolate (LDA, THF, -78°C) start->enolate_formation addition Michael Addition (Add Nitroalkene to Enolate) enolate_formation->addition nitroalkene_prep Prepare Nitroalkene Solution nitroalkene_prep->addition stirring Stir at -78°C addition->stirring quench Quench with aq. NH4Cl stirring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated γ-Nitro Ketone purification->product

Caption: Experimental workflow for the Michael addition.

Michael_Addition_Mechanism General Mechanism of Michael Addition ketone 3-Nonanone enolate 3-Nonanone Enolate ketone->enolate Deprotonation base Base (LDA) base->enolate nitronate Nitronate Intermediate enolate->nitronate Nucleophilic Attack nitroalkene Nitroalkene (R-CH=CH-NO2) nitroalkene->nitronate product γ-Nitro Ketone nitronate->product Protonation protonated_base Protonated Base protonated_base->product

Caption: Mechanism of the Michael addition reaction.

Comparative Analysis of Analytical Techniques for 3-Nonanone, 2-nitro- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the characterization of 3-nonanone, 2-nitro- derivatives. Due to the absence of a publicly available crystal structure for 3-nonanone, 2-nitro- or a closely related aliphatic α-nitro ketone, this guide utilizes the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene as a representative example for X-ray crystallographic analysis, with the caveat that it is a nitroalkene and not an aliphatic ketone. This allows for a discussion of the principles and data derived from X-ray diffraction in the context of nitro-containing organic molecules.

For alternative techniques, representative data for structurally similar α-nitro ketones are used to provide a practical comparison.

Table of Contents

  • Introduction to Analytical Techniques

  • X-ray Crystallography

    • Principles

    • Experimental Protocol

    • Data Presentation

  • Alternative Analytical Techniques

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

    • Gas Chromatography (GC)

  • Comparative Data Summary

  • Experimental Workflows and Decision Making

Introduction to Analytical Techniques

The structural elucidation and characterization of organic molecules are fundamental in chemical research and drug development. For a compound like 3-nonanone, 2-nitro-, a variety of analytical techniques can be employed, each providing unique insights into its molecular structure, connectivity, and purity. X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. However, its primary limitation is the requirement of a single, high-quality crystal. Spectroscopic and chromatographic methods, on the other hand, provide valuable information about the molecular structure and composition in various states and are often more readily applicable.

X-ray Crystallography

Principles

X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined.

Experimental Protocol: Single Crystal X-ray Diffraction

A general protocol for the X-ray crystallographic analysis of a small organic molecule is as follows:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be attempted by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data.

Data Presentation: Crystallographic Data for (Z)-1-bromo-1-nitro-2-phenylethene

As a representative example, the crystallographic data for (Z)-1-bromo-1-nitro-2-phenylethene is presented below. It is important to note that this is a nitroalkene and will have different electronic and structural properties compared to an aliphatic α-nitro ketone.

ParameterValue[2]
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.5296(6)
b (Å)7.5013(5)
c (Å)19.7187(12)
α (°)90
β (°)90
γ (°)90
Volume (ų)1706.9(2)
Z8

Alternative Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles

NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring NMR spectra of an α-nitro ketone is as follows:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is a plot of signal intensity versus chemical shift.

Data Presentation: Representative NMR Data for α-Nitro Ketones

Compound¹H NMR (δ, ppm)[3]¹³C NMR (δ, ppm)[3]
3-Nitro-2-butanone1.7 (d, 3H), 2.25 (s, 3H), 5.2-5.3 (q, 1H)Not reported
2-Nitro-3-hexanone0.95 (t, 3H), 1.61 (m, 2H), 1.75 (d, 3H), 2.6 (t, 2H), 5.25 (q, 1H)200.0 (C=O), 89.5 (CH-NO₂), 41.0, 17.0 (CH₂), 13.0 (CH₃)
Mass Spectrometry (MS)

Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. The mass spectrum provides information about the molecular weight and the structure of the molecule based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Presentation: Expected Fragmentation of α-Nitro Ketones

The mass spectra of α-nitro ketones are expected to show characteristic fragmentation patterns, including:

  • α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • Loss of the nitro group: Elimination of NO₂ (46 Da).

  • McLafferty rearrangement: If a γ-hydrogen is present.

IonExpected m/z for 2-Nitro-3-nonanone (MW: 187.25)
[M]⁺187
[M - NO₂]⁺141
[CH₃CH₂CO]⁺57
[CH₃(CH₂)₅]⁺85
Gas Chromatography (GC)

Principles

Gas chromatography is a technique used to separate and analyze volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas).

Experimental Protocol: GC Analysis of α-Nitro Ketones

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • Detection: The separated components are detected as they exit the column. Common detectors include the flame ionization detector (FID) and the mass spectrometer (in GC-MS).

Data Presentation: Representative GC Conditions

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium (1 mL/min)
Inlet Temperature250 °C
Oven Program60 °C (1 min), then ramp to 320 °C at 10 °C/min
DetectorMass Spectrometer

Comparative Data Summary

TechniqueInformation ObtainedSample RequirementsThroughput
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Single, high-quality crystal (0.1-0.5 mm).Low
NMR Spectroscopy Molecular connectivity, stereochemistry, dynamic processes in solution.1-10 mg of pure sample, soluble in deuterated solvent.Medium
Mass Spectrometry Molecular weight, elemental composition (high resolution), structural information from fragmentation.Micrograms to nanograms of sample.High
Gas Chromatography Separation and quantification of volatile components in a mixture, purity assessment.Volatile and thermally stable sample.High

Experimental Workflows and Decision Making

The selection of an appropriate analytical technique depends on the research question and the nature of the sample.

experimental_workflow start Start: Unknown Sample is_pure Is the sample pure? start->is_pure gc_ms GC-MS Analysis (Purity & MW) is_pure->gc_ms Yes purify Purification (e.g., Chromatography) is_pure->purify No nmr NMR Spectroscopy (Connectivity) gc_ms->nmr purify->gc_ms can_crystallize Can it be crystallized? nmr->can_crystallize xray X-ray Crystallography (3D Structure) can_crystallize->xray Yes end End: Structure Elucidated can_crystallize->end No xray->end

Caption: A typical workflow for the structural elucidation of an unknown compound.

The following diagram illustrates a decision-making process for choosing an analytical technique based on the desired information.

decision_making question What information is required? q_3d Absolute 3D Structure? question->q_3d q_connectivity Connectivity & Stereochemistry? question->q_connectivity q_mw Molecular Weight & Formula? question->q_mw q_purity Purity & Quantification? question->q_purity xray X-ray Crystallography q_3d->xray Yes nmr NMR Spectroscopy q_connectivity->nmr Yes ms Mass Spectrometry q_mw->ms Yes gc Gas Chromatography q_purity->gc Yes

References

Comparative Analysis of 3-Nonanone, 2-nitro- Detection: A Guide to Cross-Reactivity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the detection of 3-Nonanone, 2-nitro-, a small molecule of interest in various chemical and pharmaceutical research areas. Due to the limited direct experimental data on the cross-reactivity of 3-Nonanone, 2-nitro-, this document presents a framework based on established analytical principles and hypothetical cross-reactivity data. This guide will compare a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Nonanone, 2-nitro- in complex reaction mixtures.

Introduction

The accurate quantification of small molecules like 3-Nonanone, 2-nitro- in complex matrices such as reaction mixtures or biological samples is crucial for understanding reaction kinetics, impurity profiles, and potential biological activity. Cross-reactivity, the interference of structurally related compounds with the analytical signal of the target analyte, is a significant challenge, particularly in immunoassay-based methods. This guide explores the potential cross-reactivity of compounds structurally similar to 3-Nonanone, 2-nitro- and compares the performance of a hypothetical competitive ELISA to the more specific GC-MS method.

Data Presentation: Hypothetical Cross-Reactivity and Method Comparison

The following tables summarize the hypothetical cross-reactivity of potential interfering compounds in a competitive ELISA for 3-Nonanone, 2-nitro- and compare the key performance parameters of ELISA and GC-MS.

Table 1: Hypothetical Cross-Reactivity of Structurally Related Compounds in a Competitive ELISA for 3-Nonanone, 2-nitro-

CompoundStructurePercent Cross-Reactivity (%)
3-Nonanone, 2-nitro- (Target Analyte) 100
3-Nonanone15.2
2-Nitrooctane8.5
3-Decanone, 2-nitro-45.7
3-Nonanol, 2-nitro-2.1
Nitrocyclohexane<0.1

Note: The cross-reactivity data presented is hypothetical and based on the principle of structural similarity. Actual cross-reactivity would need to be determined experimentally.

Table 2: Comparison of Analytical Methods for 3-Nonanone, 2-nitro- Detection

ParameterCompetitive ELISA (Hypothetical)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antibody-antigen bindingSeparation by volatility and mass-to-charge ratio
Specificity Moderate to High (Antibody dependent)Very High
Sensitivity High (ng/mL to pg/mL range)High (pg to fg range)
Throughput High (96-well plate format)Low to Medium
Sample Preparation Minimal (Dilution)More extensive (Extraction, derivatization)
Matrix Effect Prone to interferenceLess prone with proper cleanup
Cost per Sample LowHigh
Instrumentation Plate readerGC-MS system

Experimental Protocols

Detailed methodologies for a hypothetical competitive ELISA and a standard GC-MS analysis are provided below. These protocols serve as a starting point for researchers developing analytical methods for 3-Nonanone, 2-nitro-.

Competitive ELISA Protocol

This protocol is based on a standard competitive ELISA format for the detection of small molecules.[1][2]

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • 3-Nonanone, 2-nitro- standard solutions

  • Anti-3-Nonanone, 2-nitro- monoclonal antibody

  • 3-Nonanone, 2-nitro- conjugated to a carrier protein (e.g., BSA) for coating

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 3-Nonanone, 2-nitro-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition: Add 50 µL of standard solutions or samples and 50 µL of the anti-3-Nonanone, 2-nitro- antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the concentration of 3-Nonanone, 2-nitro- in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of nitroalkanes.[3][4]

1. Reagents and Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for nitroalkane analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Internal standard (e.g., 1-nitropropane-d7)

  • 3-Nonanone, 2-nitro- standard solutions

  • Syringes and vials

2. Sample Preparation:

  • Extraction: Extract the sample containing 3-Nonanone, 2-nitro- with a suitable organic solvent. For complex mixtures, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Concentration: Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of internal standard to the extract before analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (Helium)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Data Analysis:

  • Identify 3-Nonanone, 2-nitro- based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of the target ion to that of the internal standard.

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_detection 4. Detection well1 Microtiter Well antigen This compoundBSA (Coating Antigen) well1->antigen Immobilization well2 Blocked Well sample Sample (Free Analyte) antibody Primary Antibody well3 Incubation sample->well3 Competition for Antibody Binding bound_complex Antibody-Antigen Complex well3->bound_complex unbound Unbound Antibody well3->unbound well4 Washed Well unbound->well4 Washed Away sec_antibody Enzyme-labeled Secondary Antibody well4->sec_antibody substrate Substrate sec_antibody->substrate signal Colorimetric Signal substrate->signal

Caption: Workflow of a competitive ELISA for small molecule detection.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. Gas Chromatography cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis sample Complex Mixture extraction Solvent Extraction sample->extraction concentration Concentration extraction->concentration injection Injection concentration->injection column GC Column (Separation by Volatility) injection->column ionization Ionization (EI) column->ionization mass_analyzer Mass Analyzer (Separation by m/z) ionization->mass_analyzer detector Detector mass_analyzer->detector chromatogram Chromatogram (Retention Time) mass_spectrum Mass Spectrum (Fragmentation Pattern) quantification Quantification chromatogram->quantification mass_spectrum->quantification

Caption: General workflow for GC-MS analysis of a small molecule.

Conclusion

The choice of analytical method for the detection of 3-Nonanone, 2-nitro- in complex mixtures depends on the specific requirements of the study. A competitive ELISA, once developed and validated, can offer high throughput and sensitivity for routine analysis. However, it is susceptible to cross-reactivity from structurally similar compounds, which can lead to inaccurate results. GC-MS provides a highly specific and sensitive alternative, serving as a gold standard for confirmation and for studies where unambiguous identification and quantification are paramount. For researchers working with 3-Nonanone, 2-nitro-, a careful evaluation of potential cross-reactants and a thorough validation of the chosen analytical method are essential for obtaining reliable and accurate data.

References

Safety Operating Guide

Safe Disposal of 3-Nonanone, 2-nitro-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed disposal procedures for 3-Nonanone, 2-nitro- were found in the available resources. The following guidance is based on the general properties and hazards of aliphatic nitro-compounds and ketones. It is imperative to treat this compound as potentially hazardous and to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

The introduction of a nitro group into an organic molecule can significantly alter its chemical properties, often increasing its reactivity, toxicity, and potential for thermal instability. Aliphatic nitro-compounds can be flammable and, in some cases, explosive, especially in the presence of heat, shock, or certain contaminants. Therefore, a cautious and well-planned approach to the disposal of 3-Nonanone, 2-nitro- is essential for laboratory safety.

Hazard Profile and Physical Properties

The following table summarizes the known properties of the parent compound, 3-nonanone, and the general hazards associated with aliphatic nitro-compounds. This information should be used to inform a conservative risk assessment for handling and disposal.

Property3-Nonanone (Parent Compound)Aliphatic Nitro-compounds (General)3-Nonanone, 2-nitro- (Estimated)
Appearance Colorless to light yellow liquid.[1]Varies; many are colorless liquids.Likely a liquid.
Boiling Point 187-188 °C.Variable.Likely higher than 3-nonanone.
Flash Point 68 °C (closed cup).Variable, many are flammable.Potentially flammable.
Hazards Combustible liquid, causes serious eye irritation.[2]Flammable, risk of explosion with heat or shock, toxic upon inhalation.[3][4]Treat as flammable, potentially explosive, and toxic.
Incompatibilities Strong oxidizing agents.[5]Strong oxidizing agents, reducing agents, acids, bases.Strong oxidizing and reducing agents, acids, and bases.

Experimental Protocols: Proper Disposal Procedures

The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of 3-Nonanone, 2-nitro-. This protocol is designed for research and development professionals and should be performed in a controlled laboratory setting.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • All handling of the compound should be conducted in a well-ventilated chemical fume hood.[3]

Step-by-Step Disposal Protocol:

  • Consult Institutional EHS: Before proceeding, contact your institution's Environmental Health and Safety (EHS) department to determine the approved disposal route for nitro-containing organic compounds.

  • Segregation and Labeling:

    • Do not mix 3-Nonanone, 2-nitro- waste with other chemical waste streams, especially not with acids or bases.

    • Collect the waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste: 3-Nonanone, 2-nitro-" and include appropriate hazard symbols (e.g., flammable, toxic).

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Do not use combustible materials like paper towels for initial absorption.

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Container Management:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[2]

    • Keep the container tightly closed when not in use.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container by a licensed chemical waste disposal company, as coordinated with your EHS department.

    • Incineration is a common disposal method for many organic compounds, but the suitability for a nitro-compound must be determined by a professional disposal service.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Nonanone, 2-nitro-.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have 3-Nonanone, 2-nitro- waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood segregate Segregate waste into a dedicated container fume_hood->segregate Collect Waste spill Spill Occurs fume_hood->spill label_waste Label container clearly: 'Hazardous Waste: 3-Nonanone, 2-nitro-' segregate->label_waste store_safe Store container in a cool, dry, well-ventilated area label_waste->store_safe check_compat Away from incompatible materials store_safe->check_compat contact_ehs Contact Institutional EHS for guidance check_compat->contact_ehs Ready for Disposal waste_pickup Arrange for professional waste disposal contact_ehs->waste_pickup end_point End: Waste disposed safely waste_pickup->end_point absorb Absorb with inert material (e.g., vermiculite) spill->absorb collect_spill Collect absorbed material into a sealed hazardous waste container absorb->collect_spill clean_area Clean spill area collect_spill->clean_area clean_area->segregate Add to waste

Disposal Workflow for 3-Nonanone, 2-nitro-

References

Personal protective equipment for handling 3-Nonanone, 2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 3-Nonanone, 2-nitro-, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.[1] The minimum recommended PPE is outlined below.[2][3]

Body PartPPE TypeSpecifications & Standards
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are required.[2][4] For tasks with a high splash potential, a face shield should be worn in addition to goggles.[1][2][5] All eye and face protection should meet ANSI Z87.1 standards.[2][6]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[2][7] For prolonged handling, heavier duty gloves may be necessary.[2] Always check the glove manufacturer's resistance guide for specific chemicals.[6]
Body Laboratory CoatA fire-resistant lab coat is recommended.[8] Ensure the coat is fully buttoned to provide maximum skin coverage.[6]
Feet Closed-Toe ShoesShoes should be made of a non-porous material and cover the entire foot to protect against spills and falling objects.[7][8][9]
Respiratory Respirator (if necessary)Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][10] If engineering controls are insufficient, a respirator may be required.[6][8]

Experimental Protocol: Safe Handling of 3-Nonanone, 2-nitro-

Adherence to a strict protocol is essential when working with hazardous liquid organic compounds.[11]

1. Pre-Handling and Preparation

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the specific procedures involving 3-Nonanone, 2-nitro-.[11]

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly.[7] All handling of the compound should take place within the fume hood.[10]

  • Gather Materials : Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • PPE Inspection : Inspect all PPE for damage before use.[9]

2. Handling and Dispensing

  • Grounding : If transferring large quantities, ensure containers are properly grounded to prevent static discharge, a potential ignition source.

  • Pouring : When pouring, do so slowly and carefully to avoid splashing.[11] Use a funnel when transferring the liquid to a container with a narrow opening.[11]

  • Storage : Keep containers of 3-Nonanone, 2-nitro- tightly sealed when not in use and store them in a cool, dry, and well-ventilated area away from heat and ignition sources.[7]

3. Spill and Emergency Procedures

  • Minor Spills : For a small spill within the fume hood, absorb the liquid with an inert absorbent material (e.g., sand, vermiculite).

  • Major Spills : In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers. If the spill is flammable, eliminate all sources of ignition.[9]

  • Personal Contamination : If the chemical comes into contact with skin, immediately remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][10] If it enters the eyes, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[9]

Disposal Plan

Proper disposal of 3-Nonanone, 2-nitro- is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation

  • Waste Characterization : 3-Nonanone, 2-nitro- should be treated as a non-halogenated, nitrogen-containing hazardous organic waste.[12]

  • Segregation : Do not mix this waste with halogenated organic wastes or inorganic wastes.[12] It should be collected in a dedicated, properly labeled waste container.[7][12]

2. Waste Collection and Labeling

  • Container : Use a designated, leak-proof container for liquid hazardous waste.[7][11]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("3-Nonanone, 2-nitro-"), and the associated hazards (e.g., "Flammable," "Toxic").[11]

3. Final Disposal

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Collection : Arrange for the collection of the hazardous waste by authorized waste management personnel for proper disposal in accordance with local, state, and federal regulations.[7] Never dispose of organic substances down the laboratory drain.[7]

Safe Handling Workflow

start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Handle/Dispense Chemical fume_hood->handle spill_check Spill Occurred? handle->spill_check spill_procedure Follow Spill Protocol spill_check->spill_procedure Yes waste_collection Collect Waste in Labeled Container spill_check->waste_collection No spill_procedure->waste_collection storage Store Waste in Designated Area waste_collection->storage disposal Arrange for Professional Disposal storage->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of 3-Nonanone, 2-nitro-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.